Benserazide hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-amino-3-hydroxy-N'-[(2,3,4-trihydroxyphenyl)methyl]propanehydrazide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O5.ClH/c11-6(4-14)10(18)13-12-3-5-1-2-7(15)9(17)8(5)16;/h1-2,6,12,14-17H,3-4,11H2,(H,13,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFCBIUXQQYDEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CNNC(=O)C(CO)N)O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045412 | |
| Record name | Benserazide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID56424021 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
14919-77-8 | |
| Record name | Benserazide hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14919-77-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benserazide hydrochloride [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014919778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BENSERAZIDE HYDROCHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755907 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benserazide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-(2,3,4-trihydroxybenzyl)-DL-serinohydrazide monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.432 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENSERAZIDE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B66E5RK36Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Benserazide Hydrochloride: A Technical Guide on the Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Benserazide hydrochloride is a peripherally acting aromatic L-amino acid decarboxylase (AADC) inhibitor, more commonly known as a DOPA decarboxylase (DDC) inhibitor.[1][2] It is a cornerstone in the management of Parkinson's disease, where it is exclusively used in combination with levodopa (L-DOPA).[3] The primary mechanism of action of benserazide is to prevent the peripheral conversion of L-DOPA into dopamine, a neurotransmitter that cannot cross the blood-brain barrier.[2] This inhibition significantly increases the bioavailability of L-DOPA in the central nervous system (CNS), allowing it to exert its therapeutic effects. Furthermore, by limiting the generation of peripheral dopamine, benserazide mitigates common and often dose-limiting side effects such as nausea, vomiting, and cardiac arrhythmias.[1][4] This guide provides an in-depth examination of the biochemical pathways, pharmacokinetics, and experimental evaluation of benserazide's mechanism of action.
Core Mechanism of Action: Peripheral Decarboxylase Inhibition
The therapeutic efficacy of L-DOPA in Parkinson's disease relies on its ability to cross the blood-brain barrier (BBB) via a neutral amino acid transporter and subsequently be converted to dopamine within the CNS to replenish depleted stores. However, when administered alone, up to 95% of an L-DOPA dose is rapidly metabolized to dopamine in peripheral tissues (e.g., the gut, liver, and kidney) by the enzyme DOPA decarboxylase (DDC).[5] This peripheral dopamine is unable to cross the BBB and is responsible for significant adverse effects.[2]
This compound is a polar molecule that itself does not readily cross the blood-brain barrier.[2] Its function is to inhibit DDC in the periphery. It is important to note that benserazide is a prodrug; in the intestinal mucosa and liver, it is hydrolyzed to its active metabolite, trihydroxybenzylhydrazine .[4][5] This metabolite is a potent, irreversible inhibitor of DDC.[6] By forming a hydrazone linkage with the enzyme's essential pyridoxal 5'-phosphate (PLP) cofactor, trihydroxybenzylhydrazine effectively inactivates the enzyme in peripheral tissues.[6][7]
This peripheral blockade of DDC ensures that a much larger fraction of the administered L-DOPA dose reaches the brain unaltered.[1] Consequently, the required therapeutic dose of L-DOPA can be reduced by up to 75%, which not only enhances its efficacy but also substantially improves its tolerability.[8]
Visualizing the Metabolic Pathway
The following diagram illustrates the metabolic fate of L-DOPA when administered with and without benserazide, highlighting the role of the blood-brain barrier and the site of enzymatic inhibition.
Pharmacokinetic and Pharmacodynamic Data
The co-administration of benserazide significantly alters the pharmacokinetics of L-DOPA. While comprehensive data on benserazide's own inhibitory concentration (IC50) is sparse in readily available literature, its potent and irreversible nature is well-established.[6] Its pharmacodynamic effects are more clearly demonstrated by measuring the plasma levels of L-DOPA and its metabolites.
Pharmacokinetic Parameters of Benserazide
| Parameter | Value | Reference(s) |
| Absorption | 66% - 74% | [4] |
| Time to Peak Plasma Conc. (Tmax) | ~1 hour | [4] |
| Plasma Protein Binding | 0% | [4] |
| Metabolism | Hydrolyzed to trihydroxybenzylhydrazine | [4][5] |
| Elimination Half-Life (t½) | ~1.5 hours | [4] |
| Excretion | 64% in urine (as metabolites), 24% in feces | [4] |
Pharmacodynamic Effects of Benserazide on Levodopa Metabolism
Studies in healthy volunteers have quantified the dose-dependent effect of benserazide on the plasma concentrations of L-DOPA and its metabolites following a standard dose of L-DOPA.
| Benserazide Dose (TID) | Levodopa AUC (mg·L⁻¹·h) | 3-OMD* AUC (mg·L⁻¹·h) | DOPAC** AUC (% of control) | Reference(s) |
| Control (No Benserazide) | 1.2 | 7.4 | 100% | [9] |
| 5 mg | - | - | ~50% | [9] |
| 12.5 mg | - | - | - | [9] |
| 25 mg | - | - | - | [9] |
| 50 mg | - | - | - | [9] |
| 100 mg | 5.9 | - | - | [9] |
| 200 mg | 5.9 | 106 | - | [9] |
*3-O-methyldopa (3-OMD) is a metabolite of L-DOPA via the COMT enzyme pathway. Its increase reflects greater L-DOPA availability. **3,4-dihydroxyphenylacetic acid (DOPAC) is a metabolite of dopamine. Its suppression reflects the inhibition of peripheral dopamine formation.
Comparative Levodopa Pharmacokinetics: Benserazide vs. Carbidopa
A study in healthy subjects comparing L-DOPA/benserazide (100/25 mg) with L-DOPA/carbidopa (100/10 mg) demonstrated differences in L-DOPA bioavailability.
| Formulation | Levodopa Cmax (µmol·h/L) | Levodopa AUC₀₋₃hr (µmol·h/L) | Reference(s) |
| Levodopa/Benserazide | 512 ± 139 | - | [10][11] |
| Levodopa/Carbidopa | 392 ± 49 | - | [10][11] |
These data suggest that the benserazide combination leads to a significantly higher peak plasma concentration of L-DOPA compared to the carbidopa formulation tested.[11]
Experimental Protocols
The primary method for evaluating the efficacy of a DDC inhibitor like benserazide is to measure its effect on the enzymatic activity of DOPA decarboxylase. This is typically achieved through an in vitro enzyme inhibition assay.
Principle of DDC Enzyme Inhibition Assay
The assay quantifies the rate of conversion of an L-aromatic amino acid substrate (e.g., L-DOPA or 5-hydroxytryptophan) to its corresponding amine product (dopamine or serotonin) by a source of DDC enzyme (e.g., purified recombinant enzyme or tissue homogenate). The inhibitory potential of a compound is determined by measuring the reduction in product formation in its presence.
Key Components:
-
Enzyme Source: Recombinant human DDC or tissue homogenates (e.g., from kidney or liver).
-
Substrate: L-DOPA is the preferred substrate for diagnostic and research purposes due to higher enzyme activity.[12]
-
Cofactor: Pyridoxal 5'-phosphate (PLP) is an essential cofactor and must be present in the reaction buffer.
-
Inhibitor: Benserazide (or its active metabolite, trihydroxybenzylhydrazine) is added at varying concentrations.
-
Detection Method: The formation of dopamine can be quantified using High-Performance Liquid Chromatography (HPLC) with electrochemical or fluorescence detection, or through spectrophotometric methods.[13][14]
General Experimental Workflow (HPLC-based)
The following diagram outlines a typical workflow for assessing DDC inhibition.
Important Considerations for Researchers
While benserazide is considered a peripherally selective DDC inhibitor in clinical use, researchers using animal models should be aware of dosage effects. Studies in rats have shown that at higher doses (10-50 mg/kg), benserazide can cross the blood-brain barrier to a degree sufficient to inhibit central DDC activity.[15][16] This can alter the central metabolism of exogenous L-DOPA and confound experimental results.[16] Therefore, careful dose selection is critical in preclinical studies to accurately model the peripheral selectivity observed in humans.
Conclusion
This compound's mechanism of action is a classic example of targeted enzyme inhibition to improve the therapeutic index of a co-administered drug. By acting as a prodrug for the potent, irreversible DDC inhibitor trihydroxybenzylhydrazine, it effectively shields L-DOPA from peripheral metabolism. This peripheral blockade is essential for maximizing L-DOPA's delivery to the central nervous system and minimizing dopamine-mediated side effects. A thorough understanding of its mechanism, pharmacokinetics, and the nuances of its central versus peripheral activity is critical for its effective clinical application and for the development of future therapies for neurodegenerative disorders.
References
- 1. Benserazide | C10H15N3O5 | CID 2327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benserazide - Wikipedia [en.wikipedia.org]
- 3. sinparadigmas.com [sinparadigmas.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. mims.com [mims.com]
- 6. Biochemical and Computational Approaches to Improve the Clinical Treatment of Dopa Decarboxylase-Related Diseases: An Overview [openbiochemistryjournal.com]
- 7. Structural insight into Parkinson's disease treatment from drug-inhibited DOPA decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aromatic L-amino acid decarboxylase inhibitor - Wikipedia [en.wikipedia.org]
- 9. Pharmacodynamics of benserazide assessed by its effects on endogenous and exogenous levodopa pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 12. Aromatic L-amino acid decarboxylase enzyme activity in deficient patients and heterozygotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mail.ijramr.com [mail.ijramr.com]
- 14. Aromatic l-amino acid decarboxylase deficiency: a patient-derived neuronal model for precision therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Benserazide decreases central AADC activity, extracellular dopamine levels and levodopa decarboxylation in striatum of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of benserazide on L-DOPA-derived extracellular dopamine levels and aromatic L-amino acid decarboxylase activity in the striatum of 6-hydroxydopamine-lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and History of Benserazide Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benserazide hydrochloride, a cornerstone in the management of Parkinson's disease, represents a pivotal development in the strategic pharmacological approach to neurotransmitter replacement therapy. This technical guide provides an in-depth exploration of the discovery, history, and core scientific principles of this compound. It details the compound's synthesis, mechanism of action as a peripheral DOPA decarboxylase inhibitor, and its synergistic role in enhancing the efficacy of levodopa. This document consolidates key quantitative data, outlines seminal experimental protocols, and visualizes the underlying biochemical pathways and developmental workflows to serve as a comprehensive resource for researchers and professionals in the field of drug development and neuropharmacology.
Introduction
The advent of levodopa (L-DOPA) therapy in the 1960s revolutionized the treatment of Parkinson's disease, a neurodegenerative disorder characterized by a profound loss of dopaminergic neurons in the substantia nigra. However, the clinical utility of levodopa monotherapy was hampered by the extensive peripheral metabolism of the drug to dopamine by the enzyme DOPA decarboxylase (aromatic L-amino acid decarboxylase), leading to a high incidence of dose-limiting side effects such as nausea, vomiting, and cardiac arrhythmias, with only a small fraction of the administered dose reaching the central nervous system (CNS). This challenge spurred the development of peripheral DOPA decarboxylase inhibitors, a class of compounds designed to selectively block the extracerebral conversion of levodopa, thereby increasing its bioavailability in the brain and mitigating peripheral adverse effects. This compound emerged as a leading compound from this research, fundamentally improving the therapeutic index of levodopa and establishing a new standard of care for Parkinson's disease.
History and Discovery
The development of benserazide is intrinsically linked to the research efforts at the Swiss pharmaceutical company Hoffmann-La Roche in the 1960s. Following the discovery of levodopa's therapeutic potential, researchers sought to optimize its delivery to the brain.
Key Milestones:
-
Early 1960s: The concept of inhibiting peripheral DOPA decarboxylase to enhance the central effects of levodopa gained traction within the scientific community.
-
1967-1968: Seminal work by Dr. Alfred Pletscher and his colleague G. Bartholini at Hoffmann-La Roche provided the foundational evidence for the efficacy of a peripherally acting DOPA decarboxylase inhibitor. Their research demonstrated that co-administration of benserazide with levodopa in animal models led to a significant increase in brain catecholamine levels while simultaneously reducing peripheral dopamine concentrations.
-
1973: Following successful clinical trials, the combination of levodopa and benserazide was first marketed by Roche under the trade name Madopar®.[1] This combination quickly became a gold standard in the treatment of Parkinson's disease.
The initial disclosure of benserazide and its salts can be found in U.S. Patent 3,178,476. The work of Pletscher and Bartholini was instrumental in elucidating the pharmacological principle of selective peripheral enzyme inhibition, a strategy that has since been applied to other drug classes.
Mechanism of Action
Benserazide's therapeutic effect is entirely dependent on its co-administration with levodopa. On its own, benserazide has no anti-parkinsonian activity. Its primary mechanism of action is the potent and irreversible inhibition of the enzyme DOPA decarboxylase (DDC), also known as aromatic L-amino acid decarboxylase (AADC).
DDC is a pyridoxal 5'-phosphate (PLP)-dependent enzyme responsible for the conversion of levodopa to dopamine. This enzyme is widely distributed throughout the body, including the gastrointestinal tract, liver, and kidneys. Benserazide is a hydrazine derivative that acts as a DDC inhibitor.[2] Due to its chemical structure, benserazide does not readily cross the blood-brain barrier. This peripheral selectivity is the key to its clinical success.
By inhibiting DDC in the periphery, benserazide prevents the premature conversion of levodopa to dopamine outside the CNS. This leads to:
-
Increased plasma levels of levodopa: A larger proportion of the administered levodopa dose remains in circulation and is available for transport into the brain.
-
Reduced peripheral dopamine-related side effects: By minimizing the formation of dopamine in the periphery, benserazide significantly attenuates side effects such as nausea, vomiting, and cardiovascular effects.
-
Lower required dose of levodopa: With enhanced bioavailability in the CNS, a lower dose of levodopa can be used to achieve a therapeutic effect, further reducing the risk of side effects.
Once levodopa crosses the blood-brain barrier, it is converted to dopamine by DDC within the brain, where it can replenish the depleted dopamine stores and alleviate the motor symptoms of Parkinson's disease.
Signaling Pathway Diagram
Quantitative Data
The co-administration of benserazide with levodopa significantly alters the pharmacokinetic profile of levodopa, leading to improved clinical outcomes.
Pharmacokinetic Parameters of Levodopa with and without Benserazide
| Parameter | Levodopa Alone | Levodopa + Benserazide | Reference |
| Oral Bioavailability | ~30% | Significantly Increased | [3] |
| Plasma Half-life (t½) | ~1 hour | ~1.5 hours | [3] |
| Therapeutic Dose | High | Reduced by ~75% | [4] |
| Peripheral Side Effects | Common | Significantly Reduced | [5] |
Comparative Pharmacokinetics of Levodopa/Benserazide vs. Levodopa/Carbidopa
Clinical studies have compared the pharmacokinetic profiles of levodopa when combined with either benserazide or carbidopa, another peripheral DOPA decarboxylase inhibitor.
| Parameter (Levodopa) | Levodopa/Benserazide (100/25 mg) | Levodopa/Carbidopa (100/25 mg) | Reference |
| Cmax (ng/mL) | 1378 ± 423 | 998 ± 316 | [6] |
| Tmax (h) | 0.9 ± 0.3 | 1.3 ± 0.7 | [6] |
| AUC (0-8h) (ng·h/mL) | 2789 ± 792 | 2446 ± 783 | [6] |
Data are presented as mean ± standard deviation.
Experimental Protocols
Synthesis of this compound
Several methods for the synthesis of this compound have been reported. The following is a representative protocol based on published literature and patents.[7][8][9][10][11]
Step 1: Synthesis of DL-serine hydrazide
-
DL-serine is esterified, for example, by reaction with methanol in the presence of thionyl chloride, to yield DL-serine methyl ester hydrochloride.
-
The resulting ester is then reacted with hydrazine hydrate to form DL-serine hydrazide.
Step 2: Condensation with 2,3,4-trihydroxybenzaldehyde
-
DL-serine hydrazide is reacted with 2,3,4-trihydroxybenzaldehyde in a suitable solvent, such as methanol or ethanol.
-
This condensation reaction forms the Schiff base intermediate, N-(DL-seryl)-N'-(2,3,4-trihydroxybenzylidene)hydrazine.
Step 3: Reduction and Salt Formation
-
The Schiff base is reduced to benserazide. This is typically achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst.
-
The resulting benserazide free base is then treated with hydrochloric acid to form the stable this compound salt.
-
The final product is isolated by crystallization and purified by recrystallization.
In Vitro DOPA Decarboxylase Inhibition Assay
The inhibitory activity of benserazide on DOPA decarboxylase can be assessed using an in vitro enzyme assay. The following is a generalized protocol.
Materials:
-
Purified or partially purified DOPA decarboxylase enzyme (e.g., from porcine kidney or recombinant human DDC).
-
Levodopa (substrate).
-
This compound (inhibitor).
-
Pyridoxal 5'-phosphate (PLP) (cofactor).
-
Buffer solution (e.g., phosphate buffer, pH 7.2).
-
Detection system (e.g., HPLC with electrochemical or fluorescence detection to measure dopamine production, or a spectrophotometric method).
Procedure:
-
Enzyme Preparation: Prepare a solution of DOPA decarboxylase in the buffer containing PLP.
-
Inhibitor Incubation: Pre-incubate the enzyme solution with various concentrations of this compound for a defined period at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: Initiate the enzymatic reaction by adding a known concentration of levodopa to the enzyme-inhibitor mixture.
-
Reaction Termination: After a specific incubation time, terminate the reaction (e.g., by adding acid to denature the enzyme).
-
Product Quantification: Quantify the amount of dopamine produced using a suitable analytical method.
-
Data Analysis: Determine the percentage of inhibition for each benserazide concentration and calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). While a specific Ki (inhibition constant) value for benserazide is not consistently reported across the literature, its IC50 for DDC is in the micromolar range, indicating potent inhibition.[12][13]
Conclusion
The discovery and development of this compound represent a landmark achievement in the field of neuropharmacology. By elucidating the principle of peripheral DOPA decarboxylase inhibition, researchers at Hoffmann-La Roche provided a transformative solution to the challenges of levodopa therapy. The combination of levodopa and benserazide has significantly improved the quality of life for millions of Parkinson's disease patients worldwide by enhancing therapeutic efficacy and minimizing debilitating side effects. The ongoing study of benserazide and its mechanism of action continues to inform the development of novel therapeutic strategies for Parkinson's disease and other neurological disorders. This technical guide serves as a testament to the enduring legacy of this pivotal molecule in the history of medicine.
References
- 1. » The History of Madopar myparkinsons.co.uk [myparkinsons.co.uk]
- 2. Biochemical and Computational Approaches to Improve the Clinical Treatment of Dopa Decarboxylase-Related Diseases: An Overview [openbiochemistryjournal.com]
- 3. docetp.mpa.se [docetp.mpa.se]
- 4. Aromatic L-amino acid decarboxylase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Carbidopa/levodopa - Wikipedia [en.wikipedia.org]
- 6. Clinical and pharmacokinetics equivalence of multiple doses of levodopa benserazide generic formulation vs the originator (Madopar) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. scispace.com [scispace.com]
- 9. CN103951587A - Synthetic method for intermediate of this compound - Google Patents [patents.google.com]
- 10. Method for synthesizing this compound through continuous flow - Eureka | Patsnap [eureka.patsnap.com]
- 11. Method for synthesizing this compound by utilizing fixed bed hydrogenation equipment - Eureka | Patsnap [eureka.patsnap.com]
- 12. Commonly used L-amino acid decarboxylase inhibitors block monoamine oxidase activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification by virtual screening and in vitro testing of human DOPA decarboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Benserazide Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthesis pathways for Benserazide Hydrochloride, an active pharmaceutical ingredient used in the management of Parkinson's disease. The document outlines common synthetic strategies, presents quantitative data in a structured format, provides detailed experimental protocols, and includes a visual representation of the core synthesis process.
Core Synthesis Strategy
The synthesis of this compound predominantly revolves around the reaction between a serine hydrazide derivative and 2,3,4-trihydroxybenzaldehyde. This can be achieved through a traditional two-step process involving the formation and subsequent reduction of a hydrazone intermediate, or via a more streamlined one-pot synthesis. A continuous flow method has also been developed to improve efficiency and scalability.
The key starting materials are typically DL-serine or its derivatives and 2,3,4-trihydroxybenzaldehyde. The initial steps often involve the synthesis of serine hydrazide hydrochloride from DL-serine.
Synthesis Pathways
The most prevalent methods for synthesizing this compound are:
-
Two-Step Synthesis via Hydrazone Intermediate: This is a widely documented approach that involves two distinct chemical transformations:
-
Step 1: Condensation to form Hydrazone: 2-amino-3-hydroxypropanehydrazide hydrochloride (serine hydrazide hydrochloride) is reacted with 2,3,4-trihydroxybenzaldehyde. This reaction forms the intermediate (E)-2-amino-3-hydroxy-N'-(2,3,4-trihydroxybenzylidene)propanehydrazide hydrochloride, also referred to as benzserhydrazone hydrochloride.[1][2]
-
Step 2: Reduction of the Hydrazone: The formed hydrazone is then reduced to yield benserazide. A common method for this reduction is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst.[1][2][3] The final step involves the formation of the hydrochloride salt.
-
-
One-Pot Synthesis: This method simplifies the process by combining the condensation and reduction steps into a single reaction vessel without isolating the hydrazone intermediate. Serine hydrazide hydrochloride and 2,3,4-trihydroxybenzaldehyde are reacted in the presence of a catalyst (such as Pd/C) and a hydrogen source.[1][4] This approach can improve operational efficiency and potentially increase overall yield by minimizing losses during intermediate purification.
-
Continuous Flow Synthesis: A more modern approach involves the use of continuous flow chemistry. In this method, solutions of the reactants are pumped through a heated reactor to form the hydrazone intermediate, which is then passed through a second reactor for hydrogenation.[5] This technique offers advantages such as enhanced heat and mass transfer, improved safety, and potential for automation and large-scale production.[5]
Quantitative Data Summary
The following table summarizes quantitative data from various reported synthesis methods for this compound.
| Synthesis Method | Starting Materials | Key Reagents & Solvents | Reaction Conditions | Yield | Purity | Reference |
| Two-Step Synthesis | 2-amino-3-hydroxypropanehydrazide HCl, 2,3,4-trihydroxybenzaldehyde | Methanol, DMF, Pd/C, H₂ | Condensation: 35-50°C; Hydrogenation: 1-3 bar H₂, ambient temp. | ~82% (Form I) | >99.7% | [2] |
| One-Pot Synthesis | Serine hydrazide HCl, 2,3,4-trihydroxybenzaldehyde | Isopropanol, 2.5% Pd/C, H₂, 4A molecular sieves | 40°C, 10 hours | 95% | >98% | [4] |
| One-Pot Synthesis | Serine hydrazide HCl, 2,3,4-trihydroxybenzaldehyde | Methanol, 5% Pd/C, H₂ | 60°C, 10 hours | 81% | >93% | [1] |
| Continuous Flow | Hydrazide HCl (ethanol soln.), Trihydroxybenzaldehyde (ethanol soln.) | Ethanol, H₂ | S1: Tubular Reactor; S2: Hydrogenation Reactor | up to 88% | up to 99.7% | [5] |
Detailed Experimental Protocols
Protocol 1: Two-Step Synthesis of this compound
This protocol is based on the formation and isolation of the hydrazone intermediate followed by its reduction.
Step A: Synthesis of (E)-2-amino-3-hydroxy-N'-(2,3,4-trihydroxybenzylidene)propanehydrazide hydrochloride [3]
-
Charge a reaction vessel with 50 ml of N,N-Dimethylformamide (DMF) followed by 12.5 g of 2,3,4-trihydroxybenzaldehyde.
-
Stir the mixture at ambient temperature until a clear solution is achieved.
-
Add 13.9 g of 2-amino-3-hydroxypropanehydrazide hydrochloride to the solution.
-
Heat the reaction mixture to 35-50°C and continue stirring. Monitor the reaction by HPLC until the starting material is consumed (approximately 2 hours at 50°C).
-
Filter the reaction mixture. The resulting filtrate containing the hydrazone intermediate can be used directly in the next step.
Step B: Synthesis of this compound via Hydrogenation [3]
-
Charge a hydrogenation reactor with a suitable catalyst, such as Pd/C.
-
Flush the reactor three times with an inert gas (e.g., nitrogen).
-
Transfer the DMF filtrate from Step A into the reactor.
-
Pressurize the reactor with hydrogen gas to 1-3 bar at ambient temperature.
-
Maintain the reaction for approximately 7 hours, monitoring for completion by HPLC (conversion >99%).
-
Upon completion, the this compound can be isolated as a solvate by precipitation using an antisolvent (e.g., a mixture of water and propanol).
-
The solvate is then dried under vacuum.
-
To obtain the anhydrous form, suspend the dried solvate in an alcoholic solvent (e.g., a 1:1 mixture of aqueous ethanol and 1-propanol), isolate the precipitate, wash with ethanol, and dry under vacuum.
Protocol 2: One-Pot Synthesis of this compound[4]
-
To a reaction vessel, add serine hydrazide hydrochloride (5g, 32 mmol), 2.5% Pd/C (3.0g), and 4A molecular sieves (1.0g) in isopropanol (50mL).
-
Heat the mixture to 40°C.
-
Evacuate the vessel to a pressure of less than 0.6 mPa and then introduce nitrogen gas. Repeat this cycle twice.
-
Introduce hydrogen gas and repeat the evacuation-gas introduction cycle twice.
-
Dissolve 2,3,4-trihydroxybenzaldehyde (5.5g, 35 mmol) in isopropanol (50mL) and add it dropwise to the reaction mixture.
-
Stir the reaction for 10 hours.
-
Remove the solvent under reduced pressure.
-
Add 20mL of ethanol and stir until crystals precipitate.
-
Store at a temperature below 5°C overnight.
-
Filter the product under a nitrogen atmosphere, wash with ethanol (10mL x 3), and dry under vacuum to obtain the final product.
Mandatory Visualization
The following diagram illustrates the common two-step synthesis pathway of this compound.
Caption: Two-step synthesis pathway for this compound.
References
- 1. Page loading... [guidechem.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. WO2015197909A1 - Process for the preparation of a crystalline polymorph of 2-amino-3-hydroxy-n'-(2,3,4-trihydroxybenzyl)propanehydrazide (benserazide) hydrochloride - Google Patents [patents.google.com]
- 4. CN104788338A - Preparation method of this compound - Google Patents [patents.google.com]
- 5. Method for synthesizing this compound through continuous flow - Eureka | Patsnap [eureka.patsnap.com]
Benserazide Hydrochloride: A Preclinical Technical Guide
This technical guide provides an in-depth overview of the preclinical research on benserazide hydrochloride. It is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the compound's mechanism of action, pharmacodynamics, pharmacokinetics, and toxicological profile based on available non-clinical data.
Core Mechanism of Action
This compound is a peripherally acting aromatic L-amino acid decarboxylase (AADC) inhibitor.[1][2][3] Its primary therapeutic application is in combination with levodopa (L-DOPA) for the treatment of Parkinson's disease.[1][4][5][6] Benserazide itself possesses no intrinsic anti-parkinsonian effects.[3][4][7]
The core function of benserazide is to prevent the conversion of L-DOPA to dopamine in peripheral tissues.[1][4][5] Since dopamine cannot cross the blood-brain barrier, peripheral conversion leads to unwanted side effects such as nausea, vomiting, and cardiac arrhythmias, while reducing the amount of L-DOPA available to the central nervous system (CNS).[1][4][6] Benserazide, which also does not cross the blood-brain barrier, inhibits the AADC enzyme peripherally, thereby increasing the bioavailability of L-DOPA to the brain.[1][4][6] Within the CNS, L-DOPA is then converted to dopamine, replenishing the depleted neurotransmitter levels characteristic of Parkinson's disease.[5]
Benserazide is metabolized in the intestinal mucosa and liver into its active metabolite, trihydroxybenzylhydrazine (Ro 04-5127), which is a potent inhibitor of AADC.[6][8][9]
References
- 1. Benserazide - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. benserazide [drugcentral.org]
- 4. Benserazide | C10H15N3O5 | CID 2327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medschool.co [medschool.co]
- 6. go.drugbank.com [go.drugbank.com]
- 7. This compound | C10H16ClN3O5 | CID 26964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. A pharmacokinetic model to predict the PK interaction of L-dopa and benserazide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Benserazide Hydrochloride for Beta-Thalassemia Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Beta-thalassemia is a group of inherited blood disorders characterized by reduced or absent synthesis of the beta-globin chains of hemoglobin, leading to ineffective erythropoiesis, hemolytic anemia, and systemic iron overload.[1][2] A key therapeutic strategy is the reactivation of fetal hemoglobin (HbF) expression, which is normally silenced after infancy, to compensate for the defective adult hemoglobin.[3] Benserazide hydrochloride, a peripherally acting aromatic L-amino acid decarboxylase (AADC) inhibitor traditionally used in combination with L-DOPA for Parkinson's disease, has been identified as a potent inducer of fetal globin (HBG) gene transcription.[4][5][6][7] Preclinical and early clinical studies demonstrate its potential to significantly increase HbF levels, offering a promising therapeutic avenue for β-hemoglobinopathies. This document provides a comprehensive technical overview of the core research, including its mechanism of action, key experimental data, and detailed protocols relevant to its development as a treatment for beta-thalassemia.
Mechanism of Action: Reactivation of Fetal Globin Gene Expression
Benserazide's primary application in Parkinson's disease is to inhibit the peripheral conversion of L-DOPA to dopamine, thereby increasing L-DOPA's bioavailability in the central nervous system.[7][8][9] Its efficacy in beta-thalassemia, however, stems from a distinct mechanism: the reactivation of the silenced γ-globin gene (HBG).
The proposed mechanism involves the "chemical gene editing" of the γ-globin gene promoter.[3] Benserazide treatment in erythroid progenitors leads to the displacement or suppression of several key transcriptional repressors that are known to silence the γ-globin gene after birth. These repressors include:
-
BCL11A (B-cell lymphoma/leukemia 11A)
-
LSD-1 (Lysine-specific demethylase 1)
-
KLF-1 (Krüppel-like factor 1)
-
HDAC3 (Histone deacetylase 3)
By removing these repressive elements, the chromatin structure at the HBG promoter becomes more accessible for transcription, leading to increased γ-globin mRNA and subsequent HbF protein synthesis.[3][4][10] This derepression of the fetal globin gene is the central therapeutic action of benserazide in the context of beta-thalassemia.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. RePORT ⟩ RePORTER [reporter.nih.gov]
- 4. Benserazide racemate and enantiomers induce fetal globin gene expression in vivo: studies to guide clinical development for beta thalassemia and sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benserazide | C10H15N3O5 | CID 2327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benserazide racemate and enantiomers induce fetal globin gene expression in vivo: Studies to guide clinical development for beta thalassemia and sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benserazide - Wikipedia [en.wikipedia.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Aromatic L-amino acid decarboxylase inhibitor - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Benserazide Hydrochloride Administration in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of benserazide hydrochloride in rat models, primarily focusing on its use as a peripheral aromatic L-amino acid decarboxylase (AADC) inhibitor in conjunction with L-DOPA for studies related to Parkinson's disease.
Introduction
This compound is a peripherally acting inhibitor of DOPA decarboxylase that does not cross the blood-brain barrier.[1][2] It is commonly co-administered with Levodopa (L-DOPA) to prevent the conversion of L-DOPA to dopamine in the peripheral circulation.[1][2] This allows for a greater concentration of L-DOPA to reach the central nervous system, where it can be converted to dopamine to exert its therapeutic effects.[1][2] The following protocols and data are intended to guide researchers in the effective administration of this compound to rats for pre-clinical research.
Data Presentation
Table 1: Reported Dosages of this compound in Rats by Administration Route
| Administration Route | Dosage Range (mg/kg) | Study Context | Reference(s) |
| Oral (p.o.) | 3.125 - 15 | Dose-dependent potentiation of L-DOPA effects in 6-OHDA-lesioned rats. | [3] |
| Oral (p.o.) | 20 | Single dose pharmacokinetic interaction study with L-DOPA. | [4] |
| Intraperitoneal (i.p.) | 5 - 50 | Investigation of central AADC activity and L-DOPA-derived dopamine levels. | [5] |
| Intraperitoneal (i.p.) | 6 | Co-administration with L-DOPA to induce dyskinesia in a Parkinson's disease model. | [6][7] |
| Intraperitoneal (i.p.) | 50 | Acute and chronic administration studies with L-DOPA. | [8][9] |
| Subcutaneous (s.c.) | 5 | Co-administration with L-DOPA in a model of L-DOPA-induced dyskinesia. |
Table 2: Pharmacokinetic Parameters of Benserazide in Rats (Oral Administration)
| Parameter | Value | Conditions | Reference(s) |
| Tmax | ~1 hour | Single oral dose of 20 mg/kg. | [4][10] |
| Note: | - | Limited publicly available data on other pharmacokinetic parameters such as Cmax and half-life specifically for benserazide in rats. One study noted that after administration of benserazide, the plasma half-life of L-DOPA was not altered.[11] Another study in Beagle dogs reported a Tmax of 0.75 ± 0.00 h and a half-life of 2.28 ± 0.57 h for benserazide following intragastric administration.[12] |
Mandatory Visualizations
Caption: Benserazide's Mechanism of Action.
Caption: Experimental Workflow.
Experimental Protocols
1. Preparation of this compound Solutions
This compound is freely soluble in water and formic acid, soluble in methanol, and very slightly soluble in ethanol. For in vivo studies, it is crucial to prepare a sterile solution with a biocompatible vehicle.
-
Aqueous Solution (for Oral and Injection Routes):
-
This compound can be dissolved directly in sterile Phosphate-Buffered Saline (PBS, pH 7.2) at a concentration of up to approximately 5 mg/mL.
-
For higher concentrations, sterile water can be used, with a solubility of up to 53 mg/mL with sonication recommended.
-
It is recommended to prepare fresh aqueous solutions daily and not store them for more than one day to ensure stability.
-
-
Organic Solvent-Based Stock Solution (for Injection Routes):
-
For higher concentration stock solutions, Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) can be used. The solubility is approximately 16 mg/mL in DMSO and 20 mg/mL in DMF.
-
When using an organic solvent, it is critical to perform further dilutions in a sterile aqueous buffer (e.g., isotonic saline or PBS) to minimize the physiological effects of the organic solvent. The final concentration of the organic solvent should be insignificant.
-
-
Vehicle for Intraperitoneal Injection (Example Formulation):
-
A common vehicle for water-insoluble compounds for IP injection is a mixture of DMSO, PEG300, Tween 80, and saline.
-
An example formulation could be: 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline.
-
To prepare, first dissolve the this compound in DMSO. Then, add the PEG300 and mix until clear. Add the Tween 80 and mix well, followed by the addition of saline.
-
2. Administration Routes
a. Oral Administration (Oral Gavage)
This is a common route for administering benserazide in rat models.
-
Materials:
-
Appropriately sized gavage needle (16-18 gauge for adult rats) with a ball tip.
-
Syringe.
-
Prepared this compound solution.
-
-
Protocol:
-
Gently restrain the rat.
-
Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the length to the stomach and mark the needle.
-
With the rat's head held gently but firmly, insert the gavage needle into the mouth, passing it over the tongue towards the esophagus.
-
Advance the needle smoothly down the esophagus to the pre-marked length. Do not force the needle.
-
Administer the solution slowly.
-
Gently remove the needle and return the rat to its cage.
-
Monitor the animal for any signs of distress.
-
b. Intraperitoneal (IP) Injection
A frequently used route for systemic administration.
-
Materials:
-
Sterile syringe and needle (23-25 gauge).
-
Prepared this compound solution.
-
70% ethanol for disinfection.
-
-
Protocol:
-
Restrain the rat securely, exposing the abdomen.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate gently to ensure no fluid or blood is drawn back, which would indicate entry into an organ or blood vessel.
-
Inject the solution slowly.
-
Withdraw the needle and return the rat to its cage.
-
c. Subcutaneous (SC) Injection
This route provides a slower absorption rate compared to IP injection.
-
Materials:
-
Sterile syringe and needle (25-27 gauge).[13]
-
Prepared this compound solution.
-
-
Protocol:
-
Restrain the rat and lift the loose skin over the back of the neck or flank to form a "tent".
-
Insert the needle into the base of the tented skin, parallel to the body.
-
Aspirate to ensure a blood vessel has not been entered.
-
Inject the solution, which will form a small bleb under the skin.
-
Withdraw the needle and gently massage the area to aid dispersion.
-
Return the rat to its cage.
-
d. Intravenous (IV) Injection
This route provides the most rapid and complete bioavailability. It requires a higher level of technical skill.
-
Materials:
-
Sterile syringe and needle (25-27 gauge) or a butterfly catheter.
-
Prepared this compound solution.
-
A restraining device for rats.
-
A heat lamp to dilate the tail veins.
-
-
Protocol (Lateral Tail Vein):
-
Place the rat in a restraining device.
-
Warm the tail using a heat lamp to make the lateral veins more visible.
-
Disinfect the tail with 70% ethanol.
-
Insert the needle, bevel up, into one of the lateral tail veins.
-
Successful entry is often indicated by a small flash of blood in the needle hub.
-
Inject the solution slowly. Resistance or swelling indicates an unsuccessful injection.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the rat to its cage and monitor for any adverse reactions.
-
References
- 1. Pharmacokinetics of the decarboxylase inhibitor benserazide in man; its tissue distribution in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research-support.uq.edu.au [research-support.uq.edu.au]
- 3. Benserazide dosing regimen affects the response to L-3,4-dihydroxyphenylalanine in the 6-hydroxydopamine-lesioned rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A pharmacokinetic model to predict the PK interaction of L-dopa and benserazide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of benserazide on L-DOPA-derived extracellular dopamine levels and aromatic L-amino acid decarboxylase activity in the striatum of 6-hydroxydopamine-lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Histological Correlates of Neuroanatomical Changes in a Rat Model of Levodopa-Induced Dyskinesia Based on Voxel-Based Morphometry [frontiersin.org]
- 8. The effect of benserazide on the peripheral and central distribution and metabolism of levodopa after acute and chronic administration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of benserazide on the peripheral and central distribution and metabolism of levodopa after acute and chronic administration in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Levodopa pharmacokinetics. Alterations after benserazide, a decarboxylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols for the Mass Spectrometry Analysis of Benserazide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative and qualitative analysis of benserazide hydrochloride in various matrices using mass spectrometry. The protocols are intended to be a comprehensive resource for researchers in drug development and clinical laboratories.
Introduction
Benserazide is a peripheral DOPA decarboxylase inhibitor, co-administered with levodopa to treat Parkinson's disease. It prevents the conversion of levodopa to dopamine in the bloodstream, allowing more levodopa to cross the blood-brain barrier.[1] Accurate and sensitive quantification of benserazide is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and robust method for this purpose. While less common, gas chromatography-mass spectrometry (GC-MS) can also be utilized, typically requiring a derivatization step to improve the volatility of the polar benserazide molecule.
Signaling Pathway of this compound
Benserazide's primary mechanism of action is the inhibition of the enzyme DOPA decarboxylase (DDC) in the peripheral tissues. This inhibition prevents the conversion of L-DOPA to dopamine outside of the central nervous system. As dopamine cannot cross the blood-brain barrier, this peripherally restricted action of benserazide increases the bioavailability of L-DOPA for the brain, where it is needed to be converted to dopamine to alleviate the symptoms of Parkinson's disease.
Caption: Benserazide inhibits peripheral DOPA decarboxylase.
Mass Spectrometry Analysis Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantification of benserazide in biological matrices due to its high sensitivity and selectivity.
3.1.1. Experimental Workflow
Caption: General workflow for LC-MS/MS analysis of benserazide.
3.1.2. Detailed Protocol: Quantitative Analysis in Human Plasma
This protocol is a composite based on several published methods.[2][3][4]
Sample Preparation:
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of internal standard working solution (e.g., 100 ng/mL benserazide-d3 in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5-10 µL into the LC-MS/MS system.
Liquid Chromatography Conditions:
| Parameter | Condition 1 (Reversed-Phase) | Condition 2 (HILIC) |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) | HILIC column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water | 10 mM Ammonium formate in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5-95% B over 5 minutes | 95-50% B over 5 minutes |
| Flow Rate | 0.3 mL/min | 0.4 mL/min |
| Column Temp. | 40°C | 35°C |
Mass Spectrometry Conditions:
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 - 4.5 kV |
| Source Temp. | 120 - 150°C |
| Desolvation Temp. | 350 - 500°C |
| Nebulizer Gas | Nitrogen |
| Collision Gas | Argon |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Benserazide | 258.1 | 139.1 | 15 - 25 |
| Benserazide-d3 (IS) | 261.1 | 142.1 | 15 - 25 |
3.1.3. Quantitative Data Summary
The following table summarizes typical quantitative performance data for the LC-MS/MS analysis of benserazide.
| Parameter | Typical Value | Reference |
| Linearity Range | 1 - 1000 ng/mL | [2] |
| Lower Limit of Quantification (LLOQ) | 0.2 - 1 ng/mL | [2][4] |
| Intra-day Precision (%RSD) | < 15% | [3] |
| Inter-day Precision (%RSD) | < 15% | [3] |
| Accuracy (%Bias) | ± 15% | [3] |
| Recovery | > 85% | [4] |
3.1.4. Benserazide Fragmentation Pattern
The fragmentation of the protonated benserazide molecule ([M+H]⁺ at m/z 258.1) in the collision cell of the mass spectrometer primarily involves the cleavage of the amide bond and the loss of the serine moiety.
Caption: Proposed fragmentation of protonated benserazide.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis of benserazide is less common due to its low volatility and high polarity. A derivatization step is necessary to convert the polar functional groups (hydroxyl and amine groups) into less polar, more volatile derivatives. Silylation is a common derivatization technique for such compounds.[5][6][7]
3.2.1. Experimental Workflow
Caption: General workflow for GC-MS analysis of benserazide.
3.2.2. Detailed Protocol: Derivatization and GC-MS Analysis
This protocol is a generalized procedure based on the derivatization of similar polar compounds.[5][7][8] Optimization will be required for benserazide.
Derivatization (Silylation):
-
Ensure the sample extract is completely dry.
-
To the dried residue, add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of a suitable solvent (e.g., acetonitrile or pyridine).
-
Cap the vial tightly and heat at 60-70°C for 30-60 minutes.
-
Cool the vial to room temperature before injection.
Gas Chromatography Conditions:
| Parameter | Setting |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) |
| Injector Temp. | 250 - 280°C |
| Oven Program | Initial temp: 100°C, hold for 1 minRamp: 10-20°C/min to 300°CHold for 5-10 min |
| Carrier Gas | Helium |
| Flow Rate | 1.0 - 1.5 mL/min |
Mass Spectrometry Conditions:
| Parameter | Setting |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Scan Mode | Full Scan (m/z 50-600) for qualitative analysisSelected Ion Monitoring (SIM) for quantitative analysis |
Note: The specific m/z values for the silylated benserazide derivative would need to be determined experimentally.
Conclusion
The LC-MS/MS methods presented provide robust and sensitive protocols for the quantitative analysis of benserazide in biological matrices. For GC-MS applications, a derivatization step is essential, and the provided protocol serves as a starting point for method development. The choice of analytical technique will depend on the specific requirements of the study, including the desired sensitivity, sample matrix, and available instrumentation. Proper method validation is crucial to ensure the accuracy and reliability of the results.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 8. web.gps.caltech.edu [web.gps.caltech.edu]
Preparing Benserazide Hydrochloride Solutions for Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benserazide hydrochloride is a peripherally acting aromatic L-amino acid decarboxylase (AADC) inhibitor that does not cross the blood-brain barrier.[1][2] It is primarily used in combination with L-DOPA for the treatment of Parkinson's disease to prevent the peripheral conversion of L-DOPA to dopamine, thereby increasing the central nervous system availability of L-DOPA and reducing its peripheral side effects.[1][3][4] This document provides detailed application notes and protocols for the preparation and use of this compound solutions in experimental research settings, including in vitro and in vivo models.
Physicochemical Properties and Solubility
Proper preparation of this compound solutions is critical for experimental accuracy and reproducibility. The following table summarizes key physicochemical properties and solubility information.
| Property | Value |
| Chemical Formula | C₁₀H₁₅N₃O₅ · HCl |
| Molecular Weight | 293.7 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | - Water: Soluble (e.g., 10 mg/mL, ≥ 50 mg/mL)[5][6] - DMSO: Soluble (e.g., 16 mg/mL, 59 mg/mL, 100 mg/mL)[7][8] - Methanol: Soluble[9] - Ethanol: Insoluble[9][10] - Acetone: Insoluble[9][10] |
| Stability and Storage | - Solid: Store at -20°C for long-term stability (≥4 years).[11] It is light-sensitive. - Aqueous Solutions: Unstable; prepare fresh daily.[5][7] Solutions decompose on exposure to light and air.[5] It is recommended to use oxygen-free boiled water containing an antioxidant like 0.1% sodium metabisulfite.[5][6] - DMSO Solutions: More stable than aqueous solutions but should also be prepared fresh or stored in small aliquots at -80°C for short periods. |
Mechanism of Action: AADC Inhibition
This compound exerts its effect by inhibiting the enzyme aromatic L-amino acid decarboxylase (AADC). In the periphery, AADC converts L-DOPA into dopamine. Since dopamine cannot cross the blood-brain barrier, its peripheral formation leads to side effects without contributing to the therapeutic effect in the central nervous system. Benserazide, being unable to cross the blood-brain barrier, selectively inhibits this peripheral conversion.
Experimental Protocols
Preparation of Stock Solutions
1. Aqueous Stock Solution (for immediate use)
-
Materials:
-
This compound powder
-
Sterile, oxygen-free water (e.g., boiled and cooled under inert gas)
-
Sodium metabisulfite (optional antioxidant)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
0.22 µm sterile filter
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the required volume of sterile, oxygen-free water to achieve the desired concentration (e.g., 10 mg/mL).
-
If using an antioxidant, first dissolve sodium metabisulfite in the water to a final concentration of 0.1%.
-
Vortex thoroughly until the powder is completely dissolved. The solution should be clear.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile tube.
-
Note: Prepare this solution fresh immediately before each experiment and protect it from light. Do not store aqueous solutions.[5]
-
2. DMSO Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the required volume of sterile DMSO to achieve a high concentration stock (e.g., 50-100 mg/mL).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming may be applied if necessary.
-
For storage, create small-volume aliquots to avoid multiple freeze-thaw cycles and store at -80°C.
-
In Vitro Experimental Protocol: Cell Viability Assay (MTT Assay)
This protocol describes a general procedure for assessing the effect of this compound on the viability of a cancer cell line.
-
Materials:
-
Cancer cell line of interest (e.g., SW480 colon cancer cells)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (in DMSO or freshly prepared in water)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Multichannel pipette
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound in cell culture medium from your stock solution. A suggested concentration range for initial screening is 0-200 µM.[12] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration, if applicable).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
In Vivo Experimental Protocol: Administration in a Mouse Model of Parkinson's Disease
This protocol describes the preparation and administration of this compound in combination with L-DOPA to mice via intraperitoneal (i.p.) injection.
-
Materials:
-
This compound
-
L-DOPA
-
Sterile saline (0.9% NaCl)
-
Citric acid (for solubilization and pH adjustment)
-
Sterile 1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Syringes (1 mL) and needles (25-27G)
-
Animal scale
-
-
Procedure:
-
Solution Preparation (prepare fresh daily):
-
Calculate the required amount of L-DOPA and this compound based on the number of mice and the desired dosage (e.g., 12.5 mg/kg L-DOPA and 12.5 mg/kg benserazide).[8]
-
Prepare a sterile saline solution containing 0.25% (w/v) citric acid.
-
Weigh the L-DOPA and this compound powders and place them in a sterile microcentrifuge tube.
-
Add the saline/citrate solution to the tube to achieve the final desired concentration for injection (typically, the injection volume is 10 mL/kg body weight).
-
Vortex the solution thoroughly until both compounds are completely dissolved.[8]
-
-
Animal Dosing:
-
Weigh each mouse to determine the precise injection volume.
-
Restrain the mouse appropriately. For i.p. injections, the mouse is typically held with its head tilted downwards.
-
Insert the needle into the lower right quadrant of the abdomen at a 30-40° angle to avoid puncturing the bladder or cecum.[2]
-
Aspirate briefly to ensure the needle has not entered a blood vessel or organ.
-
Inject the calculated volume of the L-DOPA/benserazide solution.
-
-
Post-injection Monitoring: Monitor the animals for any adverse reactions and proceed with the planned behavioral or biochemical assessments.
-
Summary of Experimental Concentrations
The following table provides a summary of this compound concentrations and dosages reported in various experimental models.
| Experimental Model | Species | Concentration/Dosage | Application |
| In Vitro | |||
| Neuroprotection Assay | Human (iPSC-derived neurons) | 2.5, 5, 10 µM | Assessment of neuroprotective effects |
| Cancer Cell Viability (e.g., KYSE450, A549, HCT8) | Human | 50, 100, 200 µM | Inhibition of cell proliferation |
| AADC Inhibition Assay (in vitro) | Rat (liver homogenate) | IC₅₀: 10-50 µM | Direct enzyme inhibition |
| In Vivo | |||
| Parkinson's Disease Model (6-OHDA) | Rat | 3.125-15 mg/kg (p.o.), with an optimal dose of 10 mg/kg alongside L-DOPA.[13] 50 mg/kg (i.p.) has also been used.[14] | Potentiation of L-DOPA effects |
| Parkinson's Disease Model | Mouse | 12.5 mg/kg (i.p.) with 12.5 mg/kg L-DOPA.[8] 75 mg/kg (oral) with 200 mg/kg L-DOPA.[5] | Potentiation of L-DOPA and assessment of α-synuclein pathology |
| Ischemic Stroke Model | Mouse | 25 mg/kg | Neuroprotection and anti-inflammatory effects |
| Tumor Xenograft Model (SW480 cells) | Mouse | 300 and 600 mg/kg (i.p.) daily | Antitumor efficacy |
Disclaimer: These protocols and concentrations are intended as a guide. Researchers should optimize conditions for their specific experimental setup, cell lines, and animal models. Always adhere to institutional guidelines for laboratory safety and animal care.
References
- 1. benserazide-is-neuroprotective-and-improves-functional-recovery-after-experimental-ischemic-stroke-by-altering-the-immune-response - Ask this paper | Bohrium [bohrium.com]
- 2. animalcare.ubc.ca [animalcare.ubc.ca]
- 3. Benserazide, a dopadecarboxylase inhibitor, suppresses tumor growth by targeting hexokinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Effect of L-DOPA/Benserazide on Propagation of Pathological α-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN104788338A - Preparation method of this compound - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. protocols.io [protocols.io]
- 9. Benserazide, a dopadecarboxylase inhibitor, suppresses tumor growth by targeting hexokinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Benserazide dosing regimen affects the response to L-3,4-dihydroxyphenylalanine in the 6-hydroxydopamine-lesioned rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Commonly used L-amino acid decarboxylase inhibitors block monoamine oxidase activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Benserazide Hydrochloride in In Vivo Microdialysis Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of benserazide hydrochloride in in vivo microdialysis studies. This compound is a peripherally acting aromatic L-amino acid decarboxylase (AADC) inhibitor. In neuroscience research, it is frequently used in combination with L-DOPA to increase the central nervous system (CNS) bioavailability of L-DOPA and subsequent conversion to dopamine.[1][2] This allows for the study of dopamine dynamics in various brain regions under conditions of elevated dopamine synthesis.
Principle of Action
L-DOPA is the metabolic precursor to dopamine.[3] When administered systemically, a significant portion of L-DOPA is converted to dopamine in the periphery by the enzyme AADC.[2] This peripheral dopamine cannot cross the blood-brain barrier and can cause systemic side effects.[2] this compound inhibits this peripheral AADC activity, thereby increasing the amount of L-DOPA that reaches the brain.[2] Once in the CNS, L-DOPA is converted to dopamine, leading to a measurable increase in extracellular dopamine levels that can be monitored using in vivo microdialysis.[1] While primarily considered a peripheral inhibitor, some studies suggest that benserazide may also have central effects on AADC activity, which should be a consideration in experimental design.[1]
Applications in In Vivo Microdialysis
-
Studying Parkinson's Disease Pathophysiology: By mimicking the therapeutic approach to Parkinson's disease, researchers can investigate the effects of increased dopamine synthesis in animal models of the disease.[1]
-
Investigating L-DOPA-Induced Dyskinesia: Microdialysis with benserazide and L-DOPA allows for the correlation of extracellular dopamine levels with the presentation of abnormal involuntary movements.
-
Exploring Dopamine-Serotonin Interactions: The administration of L-DOPA following benserazide has been shown to influence not only dopamine but also serotonin levels, providing a tool to study the interplay between these neurotransmitter systems.[4][5]
-
Pharmacokinetic and Pharmacodynamic Studies: This combination is used to assess how various factors or co-administered drugs affect the central conversion of L-DOPA to dopamine.
Quantitative Data Summary
The following tables summarize quantitative data from representative in vivo microdialysis studies using this compound.
Table 1: Effect of Benserazide Dose on L-DOPA-Derived Extracellular Dopamine in the Striatum of 6-OHDA-Lesioned Rats
| Benserazide Dose (mg/kg, i.p.) | L-DOPA Dose (mg/kg, i.p.) | Peak Extracellular Dopamine Increase (relative to baseline) | Time to Peak Dopamine Level (minutes) |
| 5 | 25 | Not specified as identical increase to other doses | Prolonged (specific value not provided) |
| 10 | 25 | Not specified as identical increase to other doses | Significantly prolonged dose-dependently |
| 50 | 25 | Not specified as identical increase to other doses | Significantly prolonged dose-dependently |
Data adapted from a study by Wada et al. The study noted an identical increase in peak dopamine levels across the benserazide doses but a dose-dependent delay in reaching this peak.[1]
Table 2: Effect of Benserazide on Aromatic L-Amino Acid Decarboxylase (AADC) Activity in the Striatum of 6-OHDA-Lesioned Rats
| Benserazide Dose (mg/kg, i.p.) | AADC Activity (% of control) |
| 10 | Significant decrease |
| 50 | Significant decrease |
Data adapted from a study by Wada et al., indicating a central effect of higher doses of benserazide.[1]
Table 3: Representative Basal and L-DOPA-Induced Extracellular Neurotransmitter Levels in Rat Striatum (with peripheral AADC inhibition)
| Condition | Dopamine (fmol/µL) | Serotonin (fmol/µL) |
| Basal | 4.6 - 7.8 | Not specified |
| L-DOPA (3 mg/kg) | ~0.7 - 1.3 | Not specified |
| L-DOPA (12 mg/kg) | Substantially higher than 3 mg/kg dose | Decreased basal and tissue levels with chronic treatment |
Data compiled from a review by Bido et al., highlighting typical ranges and dose-dependent effects of L-DOPA in the presence of a peripheral AADC inhibitor.[4]
Experimental Protocols
Protocol 1: In Vivo Microdialysis for Monitoring L-DOPA-Derived Dopamine in the Rat Striatum
This protocol outlines the key steps for an in vivo microdialysis experiment in anesthetized or freely moving rats to measure changes in extracellular dopamine following the administration of benserazide and L-DOPA.
Materials:
-
Male Wistar rats (250-300 g)
-
This compound
-
L-DOPA
-
Saline solution (0.9% NaCl)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2-4 mm membrane length, 6-20 kDa molecular weight cut-off)
-
Microinfusion pump
-
Artificial cerebrospinal fluid (aCSF) (in mM: NaCl 147, KCl 2.7, CaCl2 1.2, MgCl2 0.85)
-
Fraction collector
-
HPLC system with electrochemical detection (HPLC-ECD)
Procedure:
-
Animal Preparation and Stereotaxic Surgery:
-
Anesthetize the rat using an appropriate anesthetic regimen.
-
Mount the animal in a stereotaxic frame.
-
Surgically expose the skull and drill a small hole over the target brain region (e.g., striatum; coordinates from a rat brain atlas, e.g., AP: +1.0 mm, ML: ±2.5 mm, DV: -5.0 mm from bregma).
-
Slowly lower the microdialysis probe into the target region.
-
Secure the probe to the skull using dental cement.
-
Allow the animal to recover from surgery for at least 24-48 hours if the experiment is to be conducted in a freely moving state.
-
-
Microdialysis Perfusion and Sample Collection:
-
Connect the inlet of the microdialysis probe to a microinfusion pump and the outlet to a fraction collector.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of at least 1-2 hours to obtain a stable baseline of neurotransmitter levels.
-
Collect dialysate samples at regular intervals (e.g., every 10-20 minutes).
-
Collect at least 3-4 baseline samples before drug administration.
-
-
Drug Administration:
-
Administer this compound (e.g., 10-50 mg/kg, i.p.) 30-60 minutes prior to L-DOPA administration to ensure adequate peripheral AADC inhibition.
-
Administer L-DOPA (e.g., 10-50 mg/kg, i.p. or s.c.).
-
Continue collecting dialysate samples for at least 2-3 hours post-L-DOPA injection.
-
-
Sample Analysis (HPLC-ECD):
-
Analyze the collected dialysate samples for dopamine and other monoamines using an HPLC-ECD system.
-
Typical mobile phase: Sodium phosphate buffer, EDTA, methanol, and an ion-pairing agent.
-
Set the electrochemical detector to an oxidizing potential appropriate for dopamine (e.g., +0.6 to +0.8 V).
-
Quantify neurotransmitter concentrations by comparing peak areas to those of known standards.
-
-
Histological Verification:
-
At the end of the experiment, euthanize the animal and perfuse the brain with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Section the brain and stain the tissue to verify the correct placement of the microdialysis probe.
-
Protocol 2: HPLC-ECD Analysis of Dopamine and Serotonin in Microdialysate
Equipment and Reagents:
-
HPLC system with a dual-piston pump
-
Reversed-phase C18 column
-
Electrochemical detector with a glassy carbon working electrode
-
Mobile phase: e.g., 150 mM sodium dihydrogen phosphate, 4.76 mM citric acid, 3 mM sodium dodecyl sulfate, 50 µM EDTA, 10% (v/v) methanol, 15% (v/v) acetonitrile, pH adjusted to 5.60.
-
Dopamine and serotonin standards
-
aCSF
Procedure:
-
System Preparation:
-
Prepare and degas the mobile phase.
-
Equilibrate the HPLC system with the mobile phase at a constant flow rate (e.g., 0.20 mL/min) until a stable baseline is achieved.[6]
-
-
Standard Curve Generation:
-
Prepare a series of standard solutions of dopamine and serotonin in aCSF at known concentrations.
-
Inject a fixed volume (e.g., 10-20 µL) of each standard solution into the HPLC system.
-
Record the peak areas for each concentration.
-
Plot a standard curve of peak area versus concentration for each analyte.
-
-
Sample Analysis:
-
Inject the same fixed volume of the microdialysate samples into the HPLC system.
-
Record the chromatograms and identify the peaks for dopamine and serotonin based on their retention times compared to the standards.
-
Calculate the concentration of dopamine and serotonin in the samples using the standard curve.
-
Visualizations
Caption: Benserazide's Mechanism of Action.
Caption: In Vivo Microdialysis Experimental Workflow.
References
- 1. Effects of benserazide on L-DOPA-derived extracellular dopamine levels and aromatic L-amino acid decarboxylase activity in the striatum of 6-hydroxydopamine-lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aromatic L-amino acid decarboxylase inhibitor - Wikipedia [en.wikipedia.org]
- 3. L-DOPA - Wikipedia [en.wikipedia.org]
- 4. Multisite Intracerebral Microdialysis to Study the Mechanism of L-DOPA Induced Dopamine and Serotonin Release in the Parkinsonian Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L-DOPA-induced dopamine efflux in the striatum and the substantia nigra in a rat model of Parkinson's disease: temporal and quantitative relationship to the expression of dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tools.thermofisher.com [tools.thermofisher.com]
Application Notes & Protocols: Co-administration of Benserazide and L-DOPA in Preclinical Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-3,4-dihydroxyphenylalanine (L-DOPA) is the primary precursor to the neurotransmitter dopamine and serves as the gold standard for treating the motor symptoms of Parkinson's disease (PD)[1][2]. Its therapeutic efficacy stems from its ability to cross the blood-brain barrier (BBB) and replenish depleted dopamine levels in the brain[2][3]. However, when administered alone, L-DOPA is extensively metabolized to dopamine in the periphery by the enzyme aromatic L-amino acid decarboxylase (AADC, also known as DOPA decarboxylase)[3][4]. This peripheral conversion not only limits the amount of L-DOPA reaching the central nervous system (CNS) but also causes significant side effects, such as nausea, vomiting, and cardiac arrhythmias[5][6][7].
To overcome this limitation, L-DOPA is co-administered with a peripheral AADC inhibitor, such as benserazide[6]. Benserazide does not cross the BBB, thereby selectively inhibiting the peripheral conversion of L-DOPA to dopamine[5][8]. This co-administration strategy increases the bioavailability of L-DOPA in the CNS, allowing for a reduction in the required L-DOPA dose and minimizing peripheral side effects[6][9]. These application notes provide an overview of the mechanism of action, experimental protocols, and key quantitative data for the co-administration of benserazide and L-DOPA in preclinical research models.
Mechanism of Action
L-DOPA is synthesized in the body from the amino acid L-tyrosine and is converted to dopamine by the enzyme AADC[10][11]. Benserazide acts as an irreversible inhibitor of AADC[9]. By blocking this enzyme in peripheral tissues, benserazide ensures that a larger proportion of administered L-DOPA can cross the blood-brain barrier before being converted to dopamine[3][9]. Inside the brain, L-DOPA is then converted to dopamine by central AADC, restoring neurotransmission in dopaminergic pathways[3][4]. Benserazide itself is metabolized in the intestine and liver to trihydroxybenzylhydrazine, which is a potent inhibitor of AADC[5].
Caption: Mechanism of L-DOPA and Benserazide Co-administration.
Experimental Protocols
The following sections detail common protocols for using L-DOPA and benserazide in rodent models of Parkinson's disease.
A widely used model for inducing Parkinson's-like dopaminergic neurodegeneration is the unilateral injection of the neurotoxin 6-hydroxydopamine (6-OHDA) into the substantia nigra or medial forebrain bundle of rats[12]. This leads to a loss of dopamine neurons on one side of the brain, creating a reliable model for testing antiparkinsonian drugs.
Methodology:
-
Anesthesia: Anesthetize adult male Wistar or Sprague-Dawley rats using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail or isoflurane).
-
Stereotaxic Surgery: Place the anesthetized rat in a stereotaxic frame. Inject 6-OHDA (typically 8-16 µg dissolved in 2-4 µL of saline with 0.02% ascorbic acid) into the target brain region (e.g., substantia nigra).
-
Post-operative Care: Administer analgesics and monitor the animals for recovery. Allow a recovery period of 2-3 weeks for the lesion to fully develop.
-
Lesion Confirmation: Confirm the extent of the dopaminergic lesion using behavioral tests, such as apomorphine- or amphetamine-induced rotation tests. A successful lesion typically results in a predictable rotational behavior.
Materials:
-
L-DOPA (Levodopa) powder
-
Benserazide hydrochloride powder
-
Sterile 0.9% saline
-
0.3% carboxymethylcellulose (CMC-Na) for oral suspension[13] or 0.25% citrate (wt/vol) for intraperitoneal solution[14]
-
Vortex mixer
-
Oral gavage needles or syringes for intraperitoneal injection
Protocol for Intraperitoneal (IP) Injection (Mice): [14][15]
-
Prepare the L-DOPA/benserazide solution fresh daily.
-
Calculate the required amount of each compound based on the desired dosage (e.g., 12.5 mg/kg L-DOPA and 12.5 mg/kg benserazide) and the number of animals.
-
Dissolve the calculated amounts of L-DOPA and benserazide in sterile saline containing 0.25% citrate (wt/vol).
-
Use a vortex mixer to ensure the compounds are fully dissolved.
-
Administer the solution via intraperitoneal injection.
Protocol for Oral Administration (Mice/Rats): [13][16]
-
Prepare the suspension fresh daily.
-
Weigh the required amounts of L-DOPA and benserazide (e.g., 200 mg/kg L-DOPA and 75 mg/kg benserazide for mice).
-
Suspend the powders in a 0.3% CMC-Na solution.
-
Administer the suspension using an oral gavage needle once per day.
This workflow details an experiment to assess the effect of L-DOPA/benserazide on motor function in a 6-OHDA lesioned rat model.
References
- 1. Levodopa/benserazide microsphere (LBM) prevents L-dopa induced dyskinesia by inactivation of the DR1/PKA/P-tau pathway in 6-OHDA-lesioned Parkinson's rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Levodopa (L-Dopa) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. Benserazide | C10H15N3O5 | CID 2327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Aromatic L-amino acid decarboxylase inhibitor - Wikipedia [en.wikipedia.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Benserazide - Wikipedia [en.wikipedia.org]
- 9. Biochemical and Computational Approaches to Improve the Clinical Treatment of Dopa Decarboxylase-Related Diseases: An Overview [openbiochemistryjournal.com]
- 10. Dopamine - Wikipedia [en.wikipedia.org]
- 11. L-DOPA - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Effect of L-DOPA/Benserazide on Propagation of Pathological α-Synuclein [frontiersin.org]
- 14. Intraperitoneal L-dopa injection in mice [protocols.io]
- 15. protocols.io [protocols.io]
- 16. Effect of L-DOPA/Benserazide on Propagation of Pathological α-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Benserazide Hydrochloride in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the accurate and precise quantification of benserazide hydrochloride in biological matrices, primarily human plasma and serum. The methodologies outlined below are based on established and validated analytical techniques, with a focus on High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Introduction
Benserazide is a peripheral decarboxylase inhibitor used in combination with levodopa for the treatment of Parkinson's disease.[1] It prevents the conversion of levodopa to dopamine in the bloodstream, thereby increasing the amount of levodopa that crosses the blood-brain barrier.[1] Accurate quantification of benserazide in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. However, the analysis of benserazide presents several challenges, including its instability at physiological pH, hydrophilicity, low molecular weight, and potential for endogenous interference.[2][3] The following protocols address these challenges to provide reliable and reproducible results.
Analytical Methods
The two primary methods for the quantification of benserazide in biological samples are HPLC-UV and LC-MS/MS. LC-MS/MS is generally preferred for its higher sensitivity and selectivity.[4][5]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of benserazide in samples where higher concentrations are expected.
Experimental Protocol:
-
Sample Preparation (Protein Precipitation):
-
To 200 µL of plasma or serum sample in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
-
-
Chromatographic Conditions:
-
Calibration and Quantification:
-
Prepare a series of calibration standards by spiking known concentrations of this compound into blank plasma or serum.
-
Process the calibration standards using the same sample preparation procedure as the unknown samples.
-
Construct a calibration curve by plotting the peak area of benserazide against its concentration.
-
Determine the concentration of benserazide in the unknown samples by interpolating their peak areas from the calibration curve.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and is ideal for studies requiring low limits of detection and quantification.
Experimental Protocol:
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma or serum sample in a microcentrifuge tube, add 150 µL of methanol containing an internal standard (e.g., a stable isotope-labeled benserazide or a structurally similar compound).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for injection.
-
-
LC-MS/MS Conditions:
-
LC System: A UPLC or HPLC system capable of gradient elution.
-
Column: A suitable C18 or HILIC column (e.g., 2.1 x 50 mm, 1.7 µm).[4]
-
Mobile Phase A: 0.1% formic acid in water.[4]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[4]
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, and then re-equilibrating to the initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[4][5]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[4][5] The specific precursor-to-product ion transitions for benserazide and the internal standard should be optimized.
-
-
Calibration and Quantification:
-
Prepare calibration standards and quality control samples by spiking blank biological matrix with known concentrations of benserazide.
-
Analyze the standards, quality controls, and unknown samples using the LC-MS/MS method.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
-
Quantify benserazide in the unknown samples using the calibration curve.
-
Quantitative Data Summary
The following tables summarize the quantitative parameters reported for different analytical methods used to quantify this compound in biological samples.
Table 1: HPLC-UV Method Performance
| Parameter | Reported Value | Reference |
| Linearity Range | 5-25 µg/mL | [6] |
| Retention Time | ~3.1 minutes | [1] |
| Recovery | 98-102% | [1] |
Table 2: LC-MS/MS Method Performance
| Parameter | Reported Value | Biological Matrix | Reference |
| Linearity Range | 1.0 - 1000 ng/mL | Plasma | [2] |
| Linearity Range | 0.80 - 800 ng/mL | Plasma | [5] |
| Linearity Range | 50 - 1000 ng/mL | Serum | [4] |
| Limit of Detection (LOD) | 0.20 ng/mL | Plasma | [5] |
| Limit of Quantification (LOQ) | 1.0 ng/mL | Plasma | [2] |
| Intra-day RSD | < 10.56% | Serum | [4] |
| Inter-day RSD | < 6.22% | Serum | [4] |
Visualizations
Caption: General experimental workflow for the quantification of benserazide in biological samples.
Caption: Key aspects of benserazide quantification in biological samples.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Development of a quantitative bioanalytical method for the assessment of benserazide pharmacokinetics in pre-clinical studies | NIH Research Festival [researchfestival.nih.gov]
- 3. Development and Validation of a Robust and Efficient HPLC Method for the Simultaneous Quantification of Levodopa, Carbidopa, Benserazide and Entacapone in Complex Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Benserazide Hydrochloride Solubility: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benserazide hydrochloride. The information is designed to address common solubility challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound exhibits varying solubility in different solvents. For preparing stock solutions, organic solvents are effective. For aqueous solutions for biological experiments, direct dissolution in buffers is possible. A summary of solubility in common laboratory solvents is provided in the table below.
Q2: My this compound is not dissolving in water, what should I do?
A2: this compound is described as freely soluble in water[1][2]. If you are experiencing issues, consider the following:
-
Purity of Water: Ensure you are using high-purity, oxygen-free boiled water.
-
pH: The pH of a 1% aqueous solution of this compound is between 4.0 and 5.0[1][2]. Solubility can be pH-dependent.
-
Antioxidants: this compound solutions are prone to decomposition upon exposure to light and air. The addition of an antioxidant like 0.1% sodium metabisulfite to oxygen-free boiled water is recommended for aqueous solutions.
-
Fresh Preparation: It is strongly advised to prepare aqueous solutions fresh daily as they are not stable and storage for more than one day is not recommended[3].
Q3: Can I store this compound solutions?
A3: It is not recommended to store aqueous solutions of this compound for more than one day due to stability issues[3]. For stock solutions in organic solvents like DMSO or dimethyl formamide, while more stable than aqueous solutions, it is best practice to prepare them fresh. If storage is necessary, store at -20°C and purge the solvent with an inert gas before preparing the stock solution[3]. The solid crystalline form should be stored at -20°C for long-term stability[3].
Q4: What is the stability of this compound in solution?
A4: this compound is sensitive to light, air, humidity, and pH[1][4][5][6]. Solutions can decompose upon exposure to light and air. The compound is unstable in neutral, alkaline, or strongly acidic mediums[2]. Its instability can lead to an increase in related substances and a change in color[4].
Q5: What are the signs of degradation in my this compound solution?
A5: Degradation can be indicated by a color change in the solution[1][4]. This compound occurs as a white to grayish-white crystalline powder, and solutions should be clear and colorless[1]. Any coloration may suggest degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in aqueous buffer after dilution from organic stock. | The concentration of this compound in the final aqueous solution exceeds its solubility limit in that buffer. The residual organic solvent may also play a role. | Ensure the final concentration is below the solubility limit in the aqueous buffer (e.g., approx. 5 mg/mL in PBS, pH 7.2)[3]. Minimize the volume of the organic stock solution to ensure the residual amount of organic solvent is insignificant, as it may have physiological effects[3]. |
| Difficulty dissolving the compound even in recommended solvents. | The compound may have degraded due to improper storage (exposure to light, moisture). | Use a fresh vial of this compound stored under the recommended conditions (-20°C, protected from light)[3]. |
| Inconsistent experimental results. | This could be due to the degradation of the this compound solution. | Always prepare fresh aqueous solutions for each experiment[3]. If using a stock solution, ensure it has been stored properly and for a minimal amount of time. |
| Solution appears colored. | The compound has likely degraded due to exposure to light or air. | Discard the solution and prepare a fresh one using appropriate precautions (e.g., using oxygen-free solvents, protecting from light)[1][4]. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | Freely soluble | [1][2][7][8] |
| Dimethyl sulfoxide (DMSO) | ~16 mg/mL | [3] |
| Dimethyl formamide (DMF) | ~20 mg/mL | [3] |
| Phosphate-buffered saline (PBS), pH 7.2 | ~5 mg/mL | [3] |
| Methanol | Soluble | [1][7][8] |
| Formic Acid | Freely soluble | [1] |
| Ethanol (95%) | Very slightly soluble | [1] |
| Diethyl ether | Practically insoluble | [1] |
| Acetone | Insoluble | [2][7][8] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous this compound Solution
-
Use high-purity water and boil it to remove dissolved oxygen. Let it cool to room temperature.
-
Optional but recommended for stability: Add an antioxidant such as sodium metabisulfite to a final concentration of 0.1%.
-
Weigh the desired amount of this compound crystalline solid.
-
Directly dissolve the solid in the prepared aqueous buffer (e.g., PBS, pH 7.2) to a final concentration not exceeding its solubility limit (approx. 5 mg/mL in PBS, pH 7.2)[3].
-
Vortex or sonicate briefly if necessary to aid dissolution.
-
Use the solution immediately. Do not store for more than one day[3].
Protocol 2: Preparation of a this compound Stock Solution in an Organic Solvent
-
Select a suitable organic solvent such as DMSO or dimethyl formamide.
-
Optional but recommended: Purge the solvent with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen[3].
-
Weigh the desired amount of this compound crystalline solid.
-
Dissolve the solid in the purged solvent to the desired stock concentration (e.g., 16 mg/mL in DMSO or 20 mg/mL in DMF)[3].
-
For biological experiments, further dilute the stock solution into aqueous buffers or isotonic saline immediately before use[3]. Ensure the final concentration of the organic solvent is minimal to avoid physiological effects[3].
Visualizations
References
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. drugfuture.com [drugfuture.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. CN112741808A - Method for improving stability of oral solid composition containing this compound - Google Patents [patents.google.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. This compound | 14919-77-8 [chemicalbook.com]
- 8. This compound CAS#: 14919-77-8 [m.chemicalbook.com]
challenges in benserazide hydrochloride formulation for research
Welcome to the technical support center for benserazide hydrochloride formulation. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental formulation of this active pharmaceutical ingredient (API).
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the main challenges in formulating this compound?
-
What are the solubility characteristics of this compound?
-
How can I improve the stability of my this compound formulation?
-
What are the critical parameters for developing a stability-indicating analytical method for this compound?
-
-
Troubleshooting Guides
-
Problem: Poor drug stability and increased degradation products.
-
Problem: Difficulty in achieving a robust and reproducible manufacturing process.
-
Problem: Inaccurate and inconsistent analytical results.
-
-
Experimental Protocols
-
Protocol 1: Stability-Indicating RP-HPLC Method for this compound and Levodopa.
-
Protocol 2: Formulation of Stable this compound and Levodopa Tablets using a Dual Granulation Strategy.
-
-
Quantitative Data Summary
-
Table 1: Solubility of this compound in Various Solvents.
-
Table 2: Forced Degradation of this compound.
-
-
Diagrams
-
Figure 1: Key Challenges in this compound Formulation.
-
Figure 2: Workflow for Developing a Stable this compound Formulation.
-
Figure 3: Benserazide's Mechanism of Action.
-
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in formulating this compound?
A1: this compound presents several formulation challenges primarily due to its inherent instability.[1][2][3][4] Key challenges include:
-
Hygroscopicity: The compound readily absorbs moisture from the atmosphere, which can accelerate its degradation.[1][5]
-
Sensitivity to Light, Moisture, and pH: Exposure to light, moisture, and certain pH conditions can lead to significant degradation and the formation of impurities.[2][5]
-
Oxidative Degradation: this compound is susceptible to oxidation, which is a primary degradation pathway.[1][2]
-
Interaction with Levodopa: In its common co-formulation with levodopa, interactions between the two APIs can catalyze degradation, especially in the presence of moisture.[1]
-
Manufacturing Process Sensitivity: Conventional manufacturing processes like wet granulation can introduce moisture and heat, promoting degradation.[3][4]
Q2: What are the solubility characteristics of this compound?
A2: this compound is a white to off-white crystalline powder.[5][6] Its solubility varies significantly across different solvents:
For detailed solubility data, please refer to Table 1 in the Quantitative Data Summary section.
Q3: How can I improve the stability of my this compound formulation?
A3: Enhancing the stability of this compound formulations is crucial. Here are some effective strategies:
-
Control Moisture: Due to its hygroscopic nature, it is essential to control moisture during manufacturing and storage.[1] Techniques like dry granulation or using non-aqueous solvents for wet granulation can be beneficial.[1][4] A study demonstrated that a dual granulation strategy, where levodopa is wet-granulated and benserazide is dry-granulated separately, significantly improves stability.[4]
-
Protect from Light: this compound is light-sensitive.[5][7] Manufacturing and storage should be conducted under light-resistant conditions.
-
Optimize pH: The stability of benserazide is pH-dependent. It is unstable in neutral, alkaline, or strongly acidic environments.[6][9] A 1% solution in water has a pH between 4.0 and 5.0.[6][7]
-
Use of Antioxidants: Since oxidation is a major degradation pathway, incorporating antioxidants into the formulation can be considered.
-
Excipient Compatibility: Thoroughly screen excipients for compatibility to avoid any interactions that could accelerate degradation.
Q4: What are the critical parameters for developing a stability-indicating analytical method for this compound?
A4: A robust stability-indicating analytical method, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), is essential to accurately quantify this compound and its degradation products. Critical parameters include:
-
Column: A C18 column is commonly used for separation.[10]
-
Mobile Phase: A mixture of a buffer (e.g., phosphate buffer at a low pH, around 2-3) and an organic solvent like acetonitrile is often employed.[10]
-
Detection Wavelength: Detection is typically carried out using a UV detector at a wavelength of around 210 nm.[10][11]
-
Forced Degradation Studies: To ensure the method is stability-indicating, forced degradation studies under acidic, alkaline, oxidative, and thermal stress conditions must be performed to demonstrate that the method can separate the drug from its degradation products.[10]
Troubleshooting Guides
Problem: Poor drug stability and increased degradation products.
| Possible Cause | Troubleshooting Steps |
| Moisture-induced degradation | - Implement strict humidity control during all manufacturing and storage stages.- Consider using a dry granulation process for benserazide.[4]- If wet granulation is necessary, use a non-aqueous granulation solvent like 2-propanol (IPA).[1] |
| Oxidative degradation | - Evaluate the addition of a suitable antioxidant to the formulation.- Purge manufacturing vessels with an inert gas like nitrogen to minimize oxygen exposure. |
| Light-induced degradation | - Use amber-colored containers for storage.- Conduct manufacturing processes under controlled lighting conditions. |
| Interaction with Levodopa | - Employ a dual granulation strategy, granulating benserazide and levodopa separately before blending and compression.[1][4] |
| Incompatible excipients | - Conduct comprehensive excipient compatibility studies. Ensure all excipients are of high purity and low in reactive impurities. |
Problem: Difficulty in achieving a robust and reproducible manufacturing process.
| Possible Cause | Troubleshooting Steps |
| Degradation during wet granulation | - Optimize the wet granulation process by minimizing the amount of granulation fluid and reducing the drying time and temperature.- Explore alternative granulation techniques such as dry granulation or roller compaction for the benserazide component.[4] |
| Poor powder flowability | - If using dry granulation, optimize the roller compaction parameters (e.g., roll pressure, gap width) to achieve granules with suitable flow properties.- Select appropriate glidants and lubricants and optimize their concentrations. |
| Content uniformity issues | - Ensure uniform particle size distribution of the active ingredients and excipients.- Optimize the blending process (blending time, speed) to ensure a homogenous mixture. |
Problem: Inaccurate and inconsistent analytical results.
| Possible Cause | Troubleshooting Steps |
| Co-elution of degradants with the main peak | - Optimize the HPLC mobile phase composition and gradient to improve the resolution between benserazide and its impurities.- Consider using a different stationary phase or a column with a different selectivity. |
| Sample instability during analysis | - Prepare sample solutions fresh and analyze them promptly.- If necessary, store sample solutions at a low temperature (e.g., 4°C) and protect them from light until analysis.[11] |
| Incomplete extraction from the dosage form | - Optimize the sample preparation procedure to ensure complete extraction of the drug from the formulation matrix.- Use a diluent in which benserazide is highly soluble, such as 0.1 N HCl.[10][12] |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for this compound and Levodopa
This protocol is based on a validated method for the simultaneous estimation of benserazide HCl and levodopa.[10]
1. Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 Cosmosil (250 x 4.6 mm, 5 µm).[10]
-
Mobile Phase: A mixture of phosphate buffer (pH 2) and acetonitrile in a ratio of 95:5 (v/v).[10]
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: 25°C.[10]
-
Detection Wavelength: 210 nm.[10]
-
Injection Volume: 10 µL.[11]
2. Preparation of Solutions:
-
Phosphate Buffer (pH 2): Prepare a solution of potassium dihydrogen phosphate in water and adjust the pH to 2.0 with orthophosphoric acid.
-
Diluent: A mixture of phosphate buffer (pH 2) and acetonitrile (99:1 v/v).[10]
-
Standard Stock Solution of Benserazide HCl (500 ppm): Accurately weigh 25 mg of benserazide HCl and transfer it to a 50 mL volumetric flask. Add 30 mL of 0.1 N HCl, sonicate to dissolve, and dilute to the mark with the diluent.[10]
-
Working Standard Solution (50 ppm): Further dilute 5 mL of the stock solution to 50 mL with the diluent.[10]
3. System Suitability:
-
Inject six replicates of the standard solution.
-
The % RSD for the peak area should be less than 2.0%.
-
The theoretical plates should be more than 2000.
-
The tailing factor should be less than 2.0.
4. Forced Degradation Studies:
-
Acid Degradation: Treat the sample with 0.1 N HCl. Benserazide HCl is reported to be stable under these conditions.[10]
-
Alkali Degradation: Treat the sample with 0.1 N NaOH. Degradation of approximately 6% has been observed.[10]
-
Oxidative Degradation: Treat the sample with 30% H₂O₂. Significant degradation of around 11.4% has been reported.[10]
-
Analyze the stressed samples using the developed HPLC method to ensure the separation of degradation products from the parent drug peak.
Protocol 2: Formulation of Stable this compound and Levodopa Tablets using a Dual Granulation Strategy
This protocol is a conceptualized methodology based on findings that separate granulation enhances stability.[1][4]
1. Levodopa Wet Granulation:
-
Ingredients: Levodopa, mannitol, microcrystalline cellulose, pregelatinized starch.
-
Procedure:
-
Blend the levodopa and excipients in a granulator.
-
Prepare a binder solution (e.g., povidone in water).
-
Granulate the powder blend with the binder solution.
-
Dry the wet granules in a fluid bed dryer to a target moisture content.
-
Mill the dried granules to the desired particle size.
-
2. This compound Dry Granulation:
-
Ingredients: this compound, mannitol, calcium hydrogen phosphate, microcrystalline cellulose.
-
Procedure:
-
Blend the this compound and excipients.
-
Pass the blend through a roller compactor to form a compact sheet.
-
Mill the sheet to obtain granules of the desired size.
-
3. Final Blending and Compression:
-
Ingredients: Levodopa granules, this compound granules, crospovidone (disintegrant), colloidal silicon dioxide (glidant), magnesium stearate (lubricant).
-
Procedure:
-
Blend the levodopa granules and this compound granules.
-
Add the disintegrant and glidant and blend further.
-
Add the lubricant and perform the final blending.
-
Compress the final blend into tablets using a rotary tablet press.
-
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | Freely soluble (10 mg/mL) | [5][7] |
| Phosphate Buffered Saline (PBS, pH 7.2) | ~5 mg/mL | [8] |
| DMSO | ~16 mg/mL, 100 mg/mL (with sonication) | [8][13] |
| Dimethylformamide | ~20 mg/mL | [8] |
| Methanol | Slightly soluble | [5] |
| Ethanol (95%) | Very slightly soluble | [7] |
| Acetone | Insoluble | [5] |
Table 2: Forced Degradation of this compound
| Stress Condition | % Degradation | Reference |
| Acid (0.1 N HCl) | No degradation | [10] |
| Alkali (0.1 N NaOH) | 6.0% | [10] |
| Oxidative (30% H₂O₂) | 11.4% | [10] |
Diagrams
Figure 1: Key Challenges in this compound Formulation.
Figure 2: Workflow for Developing a Stable this compound Formulation.
Figure 3: Benserazide's Mechanism of Action with Levodopa.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. CN112741808A - Method for improving stability of oral solid composition containing this compound - Google Patents [patents.google.com]
- 4. Enhanced stability of levodopa and benserazide fixed-dose combination tablets through optimized production processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. drugfuture.com [drugfuture.com]
- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. sphinxsai.com [sphinxsai.com]
- 11. Method for analyzing benserazide impurity A in levodopa and this compound compound preparation - Eureka | Patsnap [eureka.patsnap.com]
- 12. Ex Vivo and In Vivo Characterization of Interpolymeric Blend/Nanoenabled Gastroretentive Levodopa Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
Technical Support Center: Benserazide Hydrochloride Aqueous Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of benserazide hydrochloride in aqueous solutions during experimental procedures.
Troubleshooting Guide
This guide addresses specific issues that may be encountered when preparing and handling aqueous solutions of this compound.
| Issue | Potential Cause | Recommended Solution |
| Solution turns a yellow/brown color shortly after preparation. | Oxidation of the catechol group of benserazide. This is accelerated by neutral to alkaline pH, presence of oxygen, and exposure to light. | • Prepare solutions fresh before each experiment. • Use deoxygenated solvents (e.g., by purging with nitrogen or argon gas). • Prepare solutions in a slightly acidic buffer (pH 4.0-5.0).[1] • Protect the solution from light by using amber vials or covering the container with aluminum foil.[1] |
| Inconsistent results in bioassays or analytical measurements. | Degradation of this compound in the experimental medium (e.g., cell culture medium at pH 7.4). | • Minimize the time between adding the benserazide solution to the medium and conducting the assay. • Consider preparing a more concentrated stock solution in a stabilizing solvent (e.g., DMSO or slightly acidic buffer) and diluting it into the aqueous experimental medium immediately before use. • Run a stability control by incubating the benserazide solution in the experimental medium for the duration of the experiment and measuring its concentration at the end. |
| Precipitate forms in the aqueous solution. | The solubility of this compound may have been exceeded, or the pH of the solution may have shifted, affecting its solubility. | • Ensure the concentration does not exceed the solubility limit in the chosen solvent (see solubility data below). • If using a buffer, ensure it has sufficient buffering capacity to maintain the desired pH. • When preparing solutions, ensure the this compound is fully dissolved before any further dilutions. |
| High levels of degradation products observed in HPLC analysis. | Inappropriate storage or handling of the solution, leading to degradation. | • Aqueous solutions should not be stored for more than one day.[2] For longer-term storage, consider preparing aliquots of a stock solution in an organic solvent like DMSO and storing them at -20°C. • Avoid exposure to light and elevated temperatures.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound in aqueous solutions?
A1: this compound is highly sensitive to several factors in aqueous solutions, including:
-
pH: It is unstable in neutral and alkaline conditions and more stable in acidic environments.[2][4]
-
Oxidation: The catechol moiety is susceptible to oxidation, which can be catalyzed by dissolved oxygen.
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation.[1][3]
-
Temperature: Elevated temperatures accelerate the rate of degradation.[3]
Q2: What is the optimal pH for preparing and storing aqueous solutions of this compound for short-term use?
A2: The pH of a 1 in 100 aqueous solution of this compound is between 4.0 and 5.0.[1] This slightly acidic pH range is generally recommended for enhanced stability.
Q3: Can I prepare a stock solution of this compound and store it?
A3: It is not recommended to store aqueous solutions of this compound for more than 24 hours due to its instability.[2] For experiments requiring repeated use, it is advisable to prepare a concentrated stock solution in an organic solvent such as DMSO, which can be stored at -20°C. Aliquots can then be thawed and diluted into the aqueous medium immediately before each experiment.
Q4: What are the main degradation products of this compound?
A4: The primary degradation products are often referred to as benserazide impurities A, B, and C, which can be formed through oxidation and other chemical processes.[3]
Q5: How can I minimize oxidation when preparing my solutions?
A5: To minimize oxidation, it is recommended to use deoxygenated solvents. This can be achieved by bubbling an inert gas, such as nitrogen or argon, through the solvent before dissolving the this compound. Preparing and handling the solution under an inert atmosphere can also be beneficial.
Data Presentation
The following tables summarize the known stability characteristics and forced degradation results for this compound. Note that detailed public data on degradation kinetics (rate constants) is limited.
Table 1: Solubility of this compound
| Solvent | Solubility |
| Water | Freely soluble[1] |
| Methanol | Soluble[1] |
| Dimethyl sulfoxide (DMSO) | Approximately 16 mg/mL[2] |
| Dimethylformamide (DMF) | Approximately 20 mg/mL[2] |
| Ethanol (95%) | Very slightly soluble[1] |
| Diethyl ether | Practically insoluble[1] |
| Acetone | Insoluble[5] |
Table 2: Summary of Forced Degradation Studies
| Condition | Observation | % Degradation of Benserazide HCl |
| Acidic (0.1 N HCl) | Stable | Not degraded[2] |
| Alkaline (0.1 N NaOH) | Unstable | 6%[2] |
| Oxidative (30% H₂O₂) | Unstable | 11.4%[2] |
Experimental Protocols
Protocol 1: Preparation of a Fresh Aqueous this compound Solution for In Vitro Experiments
-
Materials:
-
This compound powder
-
High-purity, deoxygenated water or an appropriate acidic buffer (e.g., citrate buffer, pH 4.5)
-
Sterile, amber glass vials or clear vials covered in aluminum foil
-
Calibrated pH meter
-
Sterile filters (if required for the experiment)
-
-
Procedure:
-
Bring the this compound powder and the solvent to room temperature.
-
Weigh the required amount of this compound in a sterile vial.
-
Add the deoxygenated solvent to the vial to achieve the desired concentration.
-
Vortex or sonicate briefly until the powder is completely dissolved.
-
If necessary, adjust the pH to the desired range (e.g., 4.0-5.0) using dilute HCl or NaOH.
-
If sterility is required, filter the solution through a 0.22 µm sterile filter.
-
Use the solution immediately. Do not store for more than 24 hours.
-
Protocol 2: Stability Testing of this compound in an Aqueous Medium using HPLC
-
Objective: To determine the stability of this compound in a specific aqueous medium over time.
-
Materials:
-
Prepared aqueous solution of this compound
-
HPLC system with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile phase (e.g., phosphate buffer pH 2.0 and acetonitrile, 95:5 v/v)[2]
-
Incubator or water bath set to the desired temperature
-
Light-protective containers
-
-
Procedure:
-
Prepare the this compound solution in the aqueous medium of interest.
-
Immediately after preparation (t=0), take an aliquot of the solution, dilute if necessary, and inject it into the HPLC system to determine the initial concentration.
-
Store the remaining solution under the desired experimental conditions (e.g., specific temperature, light or dark).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the solution.
-
Analyze each aliquot by HPLC to quantify the remaining this compound concentration.
-
Plot the concentration of this compound versus time to determine the degradation profile.
-
Visualizations
Caption: Factors influencing the degradation of this compound.
Caption: Recommended workflow for handling benserazide HCl solutions.
References
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. sphinxsai.com [sphinxsai.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. [PDF] RP-HPLC Method development, Validation and Forced Degradation for Simultaneous estimation of Benserazide HCl and Levodopa in a Marketed Formulation | Semantic Scholar [semanticscholar.org]
- 5. Page loading... [wap.guidechem.com]
Validation & Comparative
Benserazide Hydrochloride: A Comparative Guide to Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the off-target effects of benserazide hydrochloride, a peripheral aromatic L-amino acid decarboxylase (AADC) inhibitor used in the management of Parkinson's disease. While comprehensive off-target screening data for benserazide is not extensively available in the public domain, this document synthesizes published research on its known off-target activities and compares them with its primary alternative, carbidopa.
Introduction to Benserazide
Benserazide is co-administered with levodopa to inhibit the peripheral conversion of levodopa to dopamine, thereby increasing the central nervous system bioavailability of levodopa and reducing peripheral side effects such as nausea and cardiac arrhythmias.[1][2][3] Its primary therapeutic action is the potent inhibition of AADC. Benserazide is metabolized in the intestinal mucosa and liver to trihydroxybenzylhydrazine, which is also a potent AADC inhibitor.[1][2] While effective in its on-target activity, research has identified several off-target interactions that are critical for a complete understanding of its pharmacological profile.
On-Target vs. Off-Target Activity: A Comparative Overview
The primary alternative to benserazide is carbidopa, another peripheral AADC inhibitor. While both drugs share the same primary mechanism of action, preclinical and clinical data suggest potential differences in their potency and side-effect profiles, which may be linked to their off-target activities.
Comparative Potency on AADC
Preclinical studies in rodents have indicated that benserazide is a more potent inhibitor of peripheral AADC than carbidopa, with some estimates suggesting it is approximately 10 times more potent.[4][5]
Table 1: Comparative AADC Inhibition
| Compound | Relative Potency (vs. Carbidopa) | Species | Reference |
| Benserazide | ~10x more potent | Rodents | [4][5] |
| Carbidopa | 1x (Reference) | Rodents | [4][5] |
Note: This data is derived from preclinical models and may not directly translate to clinical efficacy.
Off-Target Profile of Benserazide
Recent research has repurposed benserazide for potential therapeutic applications based on its off-target activities, particularly in oncology.
Hexokinase 2 (HK2) Inhibition
Benserazide has been identified as an inhibitor of Hexokinase 2 (HK2), a key enzyme in glycolysis that is often overexpressed in cancer cells. This inhibition leads to reduced glucose uptake, lactate production, and ATP levels in cancer cells, ultimately inducing apoptosis.
Table 2: Benserazide Activity on Hexokinase 2
| Target | Benserazide IC50 | Benserazide Kd | Assay Type | Reference |
| Hexokinase 2 (HK2) | 5.52 ± 0.17 µM | 149 ± 4.95 µM | In vitro enzyme inhibition | [6] |
This off-target effect forms the basis for investigating benserazide as an anti-cancer agent.
Cystathionine Beta-Synthase (CBS) Inhibition
Benserazide also inhibits cystathionine beta-synthase (CBS), an enzyme involved in the production of hydrogen sulfide (H2S), which is implicated in tumor growth and angiogenesis. By inhibiting CBS, benserazide can enhance the efficacy of chemotherapeutic agents like paclitaxel.
Table 3: Benserazide Activity on Cystathionine Beta-Synthase and Related Enzymes
| Target | Benserazide % Inhibition (at 100 µM) | Assay Type | Reference |
| Cystathionine Beta-Synthase (CBS) | ~90% reduction in H2S release | In vitro enzyme activity | [7] |
| Cystathionine γ-lyase (CSE) | 16% | In vitro enzyme activity | [8] |
| 3-mercaptopyruvate sulfurtransferase (3-MST) | 35% | In vitro enzyme activity | [8] |
The inhibitory effect of benserazide on CBS is significantly more potent than on other H2S-producing enzymes, suggesting a degree of selectivity.
Signaling Pathways of Off-Target Effects
The off-target activities of benserazide on HK2 and CBS initiate downstream signaling cascades relevant to cancer biology.
Caption: Benserazide's inhibition of HK2 disrupts glycolysis, leading to reduced ATP and cancer cell proliferation, and induction of apoptosis.
References
- 1. Benserazide | C10H15N3O5 | CID 2327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Parkinson's disease - Treatment - NHS [nhs.uk]
- 4. Inhibition of decarboxylase and levels of dopa and 3-O-methyldopa: a comparative study of benserazide versus carbidopa in rodents and of Madopar standard versus Madopar HBS in volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. researchgate.net [researchgate.net]
- 7. Benserazide, a cystathionine beta-synthase (CBS) inhibitor, potentially enhances the anticancer effects of paclitaxel via inhibiting the S-sulfhydration of SIRT1 and the HIF1-α/VEGF pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. healthcentral.com [healthcentral.com]
A Comparative Guide to Benserazide Hydrochloride and Carbidopa in Preventing Levodopa-Induced Side Effects
For researchers and professionals in drug development, understanding the nuances of adjunctive therapies in Parkinson's disease treatment is critical. Levodopa remains the most effective symptomatic therapy, but its long-term use is complicated by peripheral side effects and the emergence of motor complications. The co-administration of peripheral DOPA decarboxylase inhibitors (DDCIs) is standard practice to mitigate these issues. This guide provides an objective, data-driven comparison of the two most widely used DDCIs: benserazide hydrochloride and carbidopa.
Mechanism of Action
Both benserazide and carbidopa are peripherally acting DDCIs that inhibit the aromatic L-amino acid decarboxylase (AADC) enzyme.[1] This enzyme is responsible for the conversion of levodopa to dopamine.[1] By blocking this conversion in the peripheral tissues (outside the central nervous system), these inhibitors reduce systemic dopamine levels, which in turn mitigates side effects like nausea, vomiting, and cardiac arrhythmias.[2][3] Crucially, neither benserazide nor carbidopa can cross the blood-brain barrier.[4][5] This selective peripheral inhibition increases the bioavailability of levodopa for the brain, allowing more of the precursor drug to cross the blood-brain barrier where it can be converted to dopamine to exert its therapeutic effects.[5][6]
Comparative Pharmacokinetics of Levodopa
The choice of DDCI significantly influences the pharmacokinetic profile of levodopa. Studies in healthy subjects and Parkinson's disease patients have shown that levodopa/benserazide combinations generally lead to a faster absorption and higher peak plasma concentration (Cmax) of levodopa compared to levodopa/carbidopa formulations.[7][8] However, the plasma levels of levodopa also tend to decline more rapidly with benserazide.[9]
| Parameter | Levodopa/Benserazide | Levodopa/Carbidopa | Source |
| Potency | ~10 times more potent than carbidopa as a peripheral AADC inhibitor. | - | [10][11][12] |
| Levodopa Cmax | Significantly higher | Lower | [7][8] |
| Levodopa AUC (0-3hr) | 512 ± 139 µmol·hr/L | 392 ± 49 µmol·hr/L | [7] |
| Levodopa Tmax | Earlier / Not significantly different | Later / Not significantly different | [8][9] |
| Levodopa Half-life (t½) | Shorter / Not significantly different | Longer / Not significantly different | [8][9][13] |
Data presented as mean ± SD where available. AUC = Area Under the Curve, Cmax = Maximum Concentration, Tmax = Time to Maximum Concentration.
Clinical Efficacy and Side Effect Profiles
While both combination therapies are considered equally effective in managing the primary motor symptoms of Parkinson's disease, their side effect profiles show notable differences, particularly concerning gastrointestinal issues and long-term motor complications.[14][15]
A large-scale analysis of the FDA Adverse Event Reporting System (FAERS) database revealed distinct risk profiles for motor complications. Benserazide was associated with a higher reporting odds ratio (ROR) for the "on-off" phenomenon and dyskinesia, whereas carbidopa was linked to a higher ROR for "wearing-off."[16]
| Side Effect / Outcome | Levodopa/Benserazide | Levodopa/Carbidopa | Source |
| Therapeutic Efficacy | No significant difference | No significant difference | [14] |
| Nausea & Vomiting | Occurred less frequently in some studies | Occurred significantly more often in some studies | [15] |
| Dyskinesia (ROR) | 16.5 (95% CI: 14.76–18.45) | 13.81 (95% CI: 13.02–14.65) | [16] |
| On-Off Phenomenon (ROR) | 170.74 (95% CI: 145.03–201.01) | 67.5 (95% CI: 59.46–76.63) | [16] |
| Wearing-Off (ROR) | 3.03 (95% CI: 2.37–3.88) | 7.66 (95% CI: 7.08–8.28) | [16] |
| Freezing Phenomenon (ROR) | 104.35 (95% CI: 83.01–131.17) | 96.36 (95% CI: 85.07–109.14) | [16] |
ROR = Reporting Odds Ratio. A higher ROR suggests a stronger association with the adverse event.
The differences in motor complications may be linked to their distinct pharmacokinetic profiles. The faster, higher peaks and subsequent rapid decline of levodopa with benserazide may contribute to more pulsatile dopaminergic stimulation, potentially increasing the risk for dyskinesia and "on-off" phenomena.[16]
Experimental Protocols: Assessing Levodopa-Induced Dyskinesia (LID)
Preclinical evaluation of therapies aimed at mitigating LID often employs rodent models of Parkinson's disease. A common protocol involves inducing a unilateral lesion of the dopaminergic neurons in the substantia nigra using a neurotoxin like 6-hydroxydopamine (6-OHDA). This is followed by chronic administration of levodopa to induce abnormal involuntary movements (AIMs), which are then systematically scored.
Key Experimental Steps:
-
Lesion Induction: Unilateral injection of 6-OHDA into the medial forebrain bundle of rodents.
-
Lesion Confirmation: Post-lesion behavioral testing (e.g., apomorphine-induced rotation test) to confirm successful dopaminergic depletion.
-
L-DOPA Priming: Chronic daily administration of Levodopa/DDCI (e.g., Levodopa/Benserazide at 12 mg/kg) for a period of several weeks to induce stable dyskinetic movements.[17]
-
AIMs Rating: On specified days, animals are observed following Levodopa administration. Dyskinesia is scored at regular intervals (e.g., every 20 minutes for 3-4 hours) by a blinded rater using a standardized scale that assesses the severity and amplitude of axial, limb, and orolingual AIMs.
-
Data Analysis: The AIMs scores are compiled to compare the severity of dyskinesia between different treatment groups.
Conclusion
Both benserazide and carbidopa are effective peripheral DOPA decarboxylase inhibitors that are essential for modern levodopa therapy. While clinical trials have shown no significant difference in their primary therapeutic efficacy for Parkinsonian symptoms, they exhibit distinct pharmacokinetic and side effect profiles.[14] Benserazide, being a more potent inhibitor, results in higher and faster levodopa plasma peaks, which may correlate with a higher risk of dyskinesia and "on-off" fluctuations.[10][16] Conversely, carbidopa is associated with a greater risk of "wearing-off" phenomena but a lower incidence of acute nausea in some studies.[15][16]
These differences underscore that levodopa/benserazide and levodopa/carbidopa formulations are not directly interchangeable. The selection of a DDCI may need to be tailored to the individual patient's clinical profile, considering factors such as their susceptibility to gastrointestinal side effects and their specific pattern of motor complications. For drug development professionals, these distinctions are critical when designing clinical trials and developing novel formulations aimed at providing more stable levodopa delivery and reducing long-term treatment complications.
References
- 1. Peripheral decarboxylase inhibitors paradoxically induce aromatic L-amino acid decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Carbidopa/levodopa - Wikipedia [en.wikipedia.org]
- 4. Carbidopa - Wikipedia [en.wikipedia.org]
- 5. Benserazide - Wikipedia [en.wikipedia.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. researchgate.net [researchgate.net]
- 8. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 9. neurology.org [neurology.org]
- 10. Inhibition of decarboxylase and levels of dopa and 3-O-methyldopa: a comparative study of benserazide versus carbidopa in rodents and of Madopar standard versus Madopar HBS in volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. karger.com [karger.com]
- 12. Inhibition of Decarboxylase and Levels of Dopa and 3-O-Methyldopa: A Comparative Study of Benserazide versus Carbidopa in Rodents and of Madopar Standard versus Madopar HBS in Volunteers – ScienceOpen [scienceopen.com]
- 13. neurology.org [neurology.org]
- 14. Comparison of levodopa with carbidopa or benserazide in parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Levodopa with benserazide or carbidopa in Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Levodopa-induced motor complications associated with benserazide and carbidopa in Parkinson’s disease: a disproportionality analysis of the FAERS database [frontiersin.org]
- 17. Induction and Assessment of Levodopa-induced Dyskinesias in a Rat Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Benserazide and Carbidopa Pharmacokinetics in Rodents
In the realm of Parkinson's disease research and therapy, the peripheral aromatic L-amino acid decarboxylase (AADC) inhibitors, benserazide and carbidopa, play a pivotal role. They are co-administered with levodopa to prevent its premature conversion to dopamine in the periphery, thereby increasing its bioavailability in the brain. This guide provides a comparative overview of the pharmacokinetics of benserazide and carbidopa in rodents, supported by experimental data, to aid researchers, scientists, and drug development professionals in their work.
Mechanism of Action
Benserazide and carbidopa are both potent inhibitors of AADC, the enzyme responsible for the decarboxylation of levodopa to dopamine.[1] By blocking this enzyme in peripheral tissues, they ensure that a larger proportion of administered levodopa crosses the blood-brain barrier. Once in the central nervous system, levodopa is converted to dopamine, where it can exert its therapeutic effects in ameliorating the motor symptoms of Parkinson's disease. A key distinction between the two inhibitors lies in their potency. Studies in both rats and mice have demonstrated that benserazide is approximately 10 times more potent than carbidopa as a peripheral AADC inhibitor.[1][2]
Comparative Pharmacokinetic Data
Direct head-to-head comparative pharmacokinetic studies of benserazide and carbidopa in rodents are limited in the publicly available literature. The following table summarizes key pharmacokinetic parameters for each drug, compiled from separate studies in rats. It is crucial to note that these data are not from a single comparative study and should be interpreted with caution due to potential variations in experimental conditions.
| Pharmacokinetic Parameter | Benserazide (in Rat) | Carbidopa (in Rat) |
| Dose | 20 mg/kg (oral) | 2.5 mg/kg (oral) |
| Cmax (Maximum Plasma Concentration) | Not explicitly stated | ~40 ng/mL |
| Tmax (Time to Maximum Plasma Concentration) | Not explicitly stated | Not explicitly stated |
| AUC (Area Under the Curve) | Not explicitly stated | Not explicitly stated |
| Half-life (t½) | ~1.5 hours | Not explicitly stated |
-
Note: The data presented are derived from different studies and are not the result of a direct comparative experiment.[3][4]
Experimental Protocols
The following section outlines a typical experimental protocol for a comparative pharmacokinetic study of benserazide and carbidopa in rats, based on methodologies reported in the literature.
Animal Models
-
Species: Male Wistar or Sprague-Dawley rats.
-
Housing: Housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. Animals are typically fasted overnight before drug administration.
Drug Administration
-
Formulation: Benserazide and carbidopa are typically suspended in a vehicle such as 0.5% carboxymethylcellulose or dissolved in saline for oral administration.
-
Route of Administration: Oral gavage is a common method for precise dose delivery.
-
Dosage: Doses used in rodent studies vary, with ranges of 10-50 mg/kg for both benserazide and carbidopa being reported.[5]
Blood Sampling
-
Method: Serial blood samples are collected at predetermined time points post-dosing. Common methods include tail vein sampling or cannulation of the jugular or femoral vein for repeated sampling.
-
Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and immediately centrifuged to separate the plasma. Plasma samples are then stored at -80°C until analysis.
Bioanalytical Method
-
Technique: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of benserazide and carbidopa in plasma samples.
-
Sample Preparation: Plasma samples typically undergo a protein precipitation step, followed by extraction of the analytes.
-
Data Analysis: The concentration-time data for each animal is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life, using non-compartmental analysis.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of peripheral AADC inhibitors and a typical experimental workflow for a rodent pharmacokinetic study.
Caption: Mechanism of peripheral AADC inhibition.
Caption: Experimental workflow for rodent pharmacokinetics.
References
- 1. Inhibition of decarboxylase and levels of dopa and 3-O-methyldopa: a comparative study of benserazide versus carbidopa in rodents and of Madopar standard versus Madopar HBS in volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. A phase I study to evaluate the effect of high-dose carbidopa on levodopa pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benserazide decreases central AADC activity, extracellular dopamine levels and levodopa decarboxylation in striatum of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Peripheral Decarboxylase Inhibition: Benserazide vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the management of Parkinson's disease, the combination of levodopa with a peripheral aromatic L-amino acid decarboxylase (AADC) inhibitor is the cornerstone of symptomatic therapy. By preventing the premature conversion of levodopa to dopamine in the periphery, these inhibitors increase the bioavailability of levodopa in the central nervous system, thereby enhancing its therapeutic efficacy and reducing peripheral side effects. This guide provides a comprehensive comparison of benserazide and its primary alternative, carbidopa, focusing on their inhibitory potency and the experimental validation of their effects.
Mechanism of Action: Enhancing Levodopa's Central Efficacy
Levodopa, the metabolic precursor to dopamine, can cross the blood-brain barrier, whereas dopamine itself cannot.[1] The therapeutic benefit of levodopa relies on its conversion to dopamine within the brain to compensate for the depleted dopamine levels in Parkinson's disease. However, AADC is abundant in peripheral tissues, leading to the rapid conversion of a significant portion of administered levodopa to dopamine outside the brain. This peripheral dopamine is responsible for undesirable side effects such as nausea, vomiting, and cardiac arrhythmias.[2]
Peripheral decarboxylase inhibitors, such as benserazide and carbidopa, are designed to block this peripheral conversion. As these inhibitors do not readily cross the blood-brain barrier, they selectively inhibit AADC in the periphery, allowing a greater proportion of levodopa to reach the brain.[1]
Comparative Efficacy of Benserazide and Carbidopa
Benserazide has been shown to be a more potent inhibitor of peripheral AADC compared to carbidopa. Experimental data from studies in both animals and humans indicate that benserazide is approximately 10 times more potent than carbidopa in this regard.[3][4] This difference in potency can influence the dosing and formulation of levodopa combination therapies.
Quantitative Comparison of Inhibitory Potency
| Feature | Benserazide | Carbidopa | Reference |
| Relative Potency | ~10 times more potent than carbidopa | - | [3][4] |
| Standard Levodopa Ratio | 4:1 (Levodopa:Benserazide) | 10:1 or 4:1 (Levodopa:Carbidopa) | [3] |
| Clinical Combination | Co-beneldopa (e.g., Madopar®) | Co-careldopa (e.g., Sinemet®) | [4] |
Experimental Validation Protocols
The validation of peripheral decarboxylase inhibition is crucial in the development and comparison of drugs like benserazide. A combination of in vitro and in vivo experimental models is employed to assess their efficacy.
In Vitro Aromatic L-Amino Acid Decarboxylase (AADC) Inhibition Assay
This assay directly measures the inhibitory effect of a compound on the AADC enzyme.
Objective: To determine the half-maximal inhibitory concentration (IC50) of benserazide and carbidopa on AADC activity.
Methodology:
-
Enzyme Source: Partially purified AADC from a suitable tissue source (e.g., rat kidney or liver) or recombinant human AADC.
-
Substrate: Levodopa (L-DOPA).
-
Inhibitors: Benserazide and carbidopa at various concentrations.
-
Assay Principle: The enzymatic reaction involves the conversion of L-DOPA to dopamine. The rate of dopamine formation is measured in the presence and absence of the inhibitors.
-
Detection Method: The amount of dopamine produced can be quantified using High-Performance Liquid Chromatography (HPLC) with electrochemical or fluorescence detection. Alternatively, a radioenzymatic assay using radiolabeled L-DOPA can be employed, where the radioactive dopamine product is separated and quantified.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to the control (no inhibitor). The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Assessment of Peripheral Decarboxylase Inhibition in Rodent Models
This in vivo model evaluates the ability of the inhibitor to prevent the peripheral conversion of levodopa to dopamine in a living organism.
Objective: To assess the in vivo efficacy of benserazide and carbidopa in reducing peripheral dopamine formation from exogenously administered levodopa.
Methodology:
-
Animal Model: Wistar or Sprague-Dawley rats are commonly used.
-
Drug Administration:
-
A control group receives levodopa alone.
-
Test groups receive either benserazide or carbidopa at varying doses prior to the administration of levodopa.
-
-
Sample Collection: Blood and urine samples are collected at specific time points after levodopa administration.
-
Analytical Method: The concentrations of levodopa and dopamine in the plasma and urine are quantified using HPLC with electrochemical detection.
-
Endpoint Measurement: The primary endpoint is the reduction in plasma and urinary dopamine levels in the inhibitor-treated groups compared to the control group. A corresponding increase in plasma levodopa levels is also expected.
-
Data Analysis: The percentage of inhibition of peripheral decarboxylation is calculated based on the reduction in dopamine levels. Dose-response curves can be generated to compare the in vivo potency of the inhibitors.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
References
Safety Operating Guide
Proper Disposal Procedures for Benserazide Hydrochloride
This document provides essential safety and logistical information for the proper disposal of Benserazide hydrochloride, intended for researchers, scientists, and drug development professionals. The following procedural guidance ensures safe handling and compliance with regulations.
Pre-Disposal Safety and Handling
Before beginning any disposal procedure, it is critical to handle this compound with appropriate care in a well-ventilated area to avoid exposure.[1][2]
Personal Protective Equipment (PPE): Personnel handling this compound waste must wear appropriate PPE to prevent skin and eye contact, and inhalation.[3]
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile or neoprene).[1] | To prevent skin contact. |
| Eye Protection | Safety goggles or glasses.[1] | To protect eyes from dust and splashes. |
| Respiratory Protection | Use a respirator with P3 filtration in a well-ventilated area or a fume hood, especially when dust formation is possible.[1][2] | To prevent inhalation of the compound, which may cause respiratory irritation.[1][4] |
| Body Protection | Protective clothing or lab coat. | To protect skin and personal clothing from contamination.[3] |
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is incineration by a licensed facility.[1][2][5] Discharging the chemical into sewer systems or the environment is strictly prohibited.[3][5]
Methodology for Waste Segregation and Collection:
-
Identify Waste: Characterize the waste stream. This includes expired or unused this compound powder, contaminated labware (e.g., vials, pipette tips), and spill cleanup materials.
-
Containment: Place all solid this compound waste into a suitable, clearly labeled, and tightly closed container.[2][3][5] This prevents accidental spillage and dust formation.
-
Labeling: Label the waste container clearly as "Hazardous Pharmaceutical Waste for Incineration" and include the chemical name "this compound." All waste must be handled in accordance with local, state, and federal regulations.[6]
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1] The storage area should be secure and accessible only to authorized personnel.
Methodology for Spill Cleanup:
In the event of a spill, follow these procedures to minimize exposure and environmental contamination:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[3]
-
Don PPE: Wear the full PPE as specified in the table above.
-
Contain Spill: Prevent further spillage or leakage if it is safe to do so.[3] Do not let the chemical enter drains.[3]
-
Clean Spill:
-
Collect Waste: Place all contaminated materials (including cleaning supplies and contaminated PPE) into the designated, sealed waste container for disposal.[1][6]
-
Decontaminate: Clean the spill area thoroughly with soap and water.[1]
Disposal of Contaminated Packaging:
Empty containers that held this compound must also be managed properly:
-
Rinsing: Containers can be triple-rinsed (or the equivalent) with a suitable solvent.[3][5] The rinsate should be collected and disposed of as chemical waste.
-
Recycling/Reconditioning: After proper rinsing, the container can be offered for recycling or reconditioning.[3][5]
-
Landfill: Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, in accordance with local regulations.[3][5]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe handling and disposal of this compound waste.
Regulatory Considerations
The disposal of pharmaceutical waste is governed by multiple agencies, including the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[7][8] It is the responsibility of the waste generator to determine if the pharmaceutical waste is classified as hazardous under these regulations.[9] All disposal activities must comply with applicable national and local laws.[1][2] Never flush this compound down the drain or dispose of it in the regular trash.[3][8] The recommended method of disposal for this material is a chemical incinerator equipped with an afterburner and scrubber.[1][2]
References
- 1. fermion.fi [fermion.fi]
- 2. fermion.fi [fermion.fi]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. sdmedwaste.com [sdmedwaste.com]
- 8. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 9. sandiegocounty.gov [sandiegocounty.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
